L-I-OddU
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9IN2O5 |
|---|---|
Molecular Weight |
340.07 g/mol |
IUPAC Name |
1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9IN2O5/c9-4-1-11(8(14)10-7(4)13)5-3-15-6(2-12)16-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m0/s1 |
InChI Key |
GFRQBEMRUYIKAQ-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](O1)CO)N2C=C(C(=O)NC2=O)I |
Canonical SMILES |
C1C(OC(O1)CO)N2C=C(C(=O)NC2=O)I |
Synonyms |
5-iododioxolane uracil beta-L-5-iododioxolane uracil L-I-OddU |
Origin of Product |
United States |
Foundational & Exploratory
L-I-OddU: A Deep Dive into the Mechanism of Action Against Epstein-Barr Virus
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of β-l-5-iododioxolane uracil (L-I-OddU), a potent and selective inhibitor of Epstein-Barr virus (EBV) replication. This compound exhibits significant antiviral activity with a favorable safety profile, making it a compelling candidate for therapeutic development against EBV-associated diseases. This document details the molecular interactions, enzymatic activation, and downstream effects of this compound on the EBV lytic cycle. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways and experimental workflows.
Introduction
Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with a range of pathologies, from infectious mononucleosis to various malignancies, including Burkitt's lymphoma, nasopharyngeal carcinoma, and post-transplant lymphoproliferative disorders. The lytic phase of the EBV life cycle is crucial for viral propagation and is a key target for antiviral therapies. This compound has emerged as a highly effective agent against EBV, demonstrating potent inhibition of viral replication.[1] This guide elucidates the core mechanism by which this compound exerts its anti-EBV effects.
Quantitative Data Summary
The antiviral potency and cytotoxic profile of this compound have been quantified in several studies. The following tables summarize the key quantitative data for easy comparison.
Table 1: Antiviral Activity of this compound against Epstein-Barr Virus
| Compound | EC50 (µM) | Cell Line | Assay Method | Reference |
| This compound | 0.03 | H1 (P3HR1 clone) | EBV DNA Replication Inhibition | [1][2] |
| Acyclovir (ACV) | >50 | H1 (P3HR1 clone) | EBV DNA Replication Inhibition | [3] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.
Table 2: Cytotoxicity Profile of this compound
| Compound | CC50 (µM) | Cell Line | Assay Method | Reference |
| This compound | 1000 | H1 (P3HR1 clone) | Cell Viability Assay | [1][4] |
CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Table 3: Kinetic Parameters of this compound with EBV Thymidine Kinase
| Substrate | Km (µM) | Relative Vmax | Enzyme Source | Reference |
| This compound | 5.5 | 7-fold higher than dThd | Recombinant EBV TK | [1] |
| Thymidine (dThd) | Not specified | - | Recombinant EBV TK | [1] |
Km (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.
Core Mechanism of Action
The antiviral activity of this compound against EBV is contingent on its selective phosphorylation by the virus-encoded thymidine kinase (EBV TK).[1][3] This initial activation step is the cornerstone of its specificity and potency.
Activation by EBV Thymidine Kinase
This compound is a nucleoside analog that requires conversion to its triphosphate form to exert its inhibitory effect. The first and most critical step in this process is the phosphorylation of this compound to this compound monophosphate (L-I-OddUMP). This reaction is efficiently catalyzed by the EBV thymidine kinase (TK), an enzyme expressed during the lytic phase of the viral life cycle.[1] In contrast, cellular thymidine kinases do not effectively phosphorylate this compound, which accounts for the compound's low cytotoxicity to uninfected cells.[1] The high affinity of this compound for EBV TK is demonstrated by its low Km value of 5.5 µM.[1]
Subsequent Phosphorylation and Inhibition of Viral DNA Polymerase
Following its conversion to L-I-OddUMP by EBV TK, cellular kinases are presumed to further phosphorylate the molecule to its diphosphate (L-I-OddUDP) and ultimately its active triphosphate (L-I-OddUTP) forms. L-I-OddUTP then acts as a competitive inhibitor of the EBV DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. The incorporation of L-I-OddUTP leads to the termination of DNA chain elongation, thereby halting viral DNA replication.
Specific Inhibition of Linear EBV DNA Replication
The lytic replication of EBV is characterized by the presence of linear viral DNA, in contrast to the circular episomal DNA found during latent infection. This compound specifically targets and inhibits the replication of this linear DNA form.[2] Studies using cell lines that predominantly harbor either lytic (H1 cells with linear DNA) or latent (L5 cells with supercoiled DNA) EBV infection have shown that this compound treatment significantly reduces the amount of linear EBV DNA in lytically active cells, while having no effect on the supercoiled episomal DNA in latently infected cells.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
This compound Mechanism of Action Pathway
Caption: this compound is selectively phosphorylated by EBV TK to its active triphosphate form, which then inhibits viral DNA polymerase.
Experimental Workflow for Determining this compound Efficacy
Caption: Workflow for assessing this compound's antiviral efficacy and cytotoxicity in cell culture.
Logic Diagram for EBV TK Dependency
Caption: this compound's antiviral effect is dependent on the presence of a functional EBV thymidine kinase.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and Induction of EBV Lytic Cycle
-
Cell Lines:
-
H1 cells: A clone of the P3HR1 cell line that is a high producer of EBV and contains predominantly the linear, replicating form of the viral DNA.[1]
-
L5 cells: A clone of the P3HR1 cell line that is latently infected with EBV, contains the supercoiled episomal form of the viral DNA, and is deficient in EBV TK.[1]
-
Akata cells: An EBV-positive Burkitt's lymphoma cell line that can be induced into the lytic cycle.
-
-
Culture Conditions: Cells are typically grown in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Lytic Cycle: To induce the lytic cycle, cells such as Akata cells can be treated with chemical inducers like 12-O-tetradecanoylphorbol-13-acetate (TPA) at a final concentration of 20 ng/mL and sodium butyrate at 3 mM.
Antiviral Activity Assay (EC50 Determination)
-
Cell Seeding: Seed EBV-producing cells (e.g., induced Akata cells) in a 96-well plate at a predetermined density.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a no-drug control and a positive control (e.g., another known anti-EBV compound).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 72 hours).
-
DNA Extraction: After incubation, harvest the cells and extract total DNA using a commercial DNA extraction kit.
-
Quantification of EBV DNA: Quantify the number of EBV genome copies using a quantitative real-time PCR (qPCR) assay targeting a conserved region of the EBV genome (e.g., the BamHI W fragment).
-
Data Analysis: Calculate the percentage of viral replication inhibition for each drug concentration relative to the no-drug control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
-
Cell Seeding: Seed uninfected or latently infected cells (e.g., L5 cells) in a 96-well plate.
-
Drug Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. The CC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Analysis of EBV DNA Forms (Linear vs. Supercoiled)
-
Cell Lysis: Lyse the cells directly in the well of an agarose gel using a lysis buffer containing SDS and proteinase K. This method, known as in situ lysing gel analysis, helps to preserve the native conformation of the DNA.
-
Electrophoresis: Separate the DNA by electrophoresis on a 0.8% agarose gel. The supercoiled episomal DNA will migrate faster than the linear replicative DNA.
-
Southern Blotting: Transfer the separated DNA to a nylon membrane.
-
Hybridization: Probe the membrane with a radiolabeled DNA probe specific for a region of the EBV genome.
-
Visualization: Visualize the different DNA forms by autoradiography. The intensity of the bands corresponding to the linear and supercoiled forms can be quantified to assess the effect of this compound on viral replication.
EBV Thymidine Kinase Assay
-
Enzyme Preparation: Prepare cell extracts from lytically induced EBV-positive cells or use purified recombinant EBV TK.
-
Reaction Mixture: Set up a reaction mixture containing the enzyme preparation, a reaction buffer, ATP, and the radiolabeled substrate ([³H]this compound or [¹⁴C]dThd).
-
Incubation: Incubate the reaction at 37°C for a specific time.
-
Stopping the Reaction: Stop the reaction by spotting the mixture onto DEAE-cellulose filter paper discs and washing away the unreacted substrate.
-
Quantification: Measure the amount of phosphorylated product retained on the filter discs using a scintillation counter.
-
Kinetic Analysis: To determine the Km and Vmax, perform the assay with varying concentrations of the substrate.
Conclusion
This compound is a highly potent and selective inhibitor of Epstein-Barr virus replication. Its mechanism of action is well-defined, relying on the specific activation by the viral thymidine kinase and subsequent inhibition of the viral DNA polymerase. This targeted approach results in a potent antiviral effect with minimal cellular toxicity. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent for the treatment of EBV-associated diseases. The clear dependence on a virus-specific enzyme makes this compound an exemplary model for the rational design of targeted antiviral therapies.
References
- 1. Anti-Epstein-Barr Virus (EBV) Activity of β-l-5-Iododioxolane Uracil Is Dependent on EBV Thymidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. brightspotcdn.byu.edu [brightspotcdn.byu.edu]
- 4. Anti-EBV: Artificial intelligence driven predictive modeling for repurposing drugs as potential antivirals against Epstein-Barr virus - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide to L-I-OddU: A Potent Anti-Epstein-Barr Virus Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and experimental protocols related to L-I-OddU (β-L-5-Iododioxolane Uracil), a potent and selective inhibitor of the Epstein-Barr virus (EBV).
Core Compound Details
| Parameter | Value | Reference |
| Chemical Name | β-L-5-Iododioxolane Uracil | [1][2] |
| CAS Number | 207920-87-4 | MedChemExpress |
| Molecular Formula | C₈H₉IN₂O₅ | MedChemExpress |
| Molecular Weight | 340.07 g/mol | MedChemExpress |
| SMILES | O=C1NC(C(I)=CN1[C@H]2O--INVALID-LINK--OC2)=O | BLD Pharm |
| Appearance | White to off-white solid | (Inferred) |
Chemical Structure
This compound is a nucleoside analogue featuring a dioxolane ring in place of the natural deoxyribose or ribose sugar moiety. The uracil base is modified with an iodine atom at the 5-position. The "L" configuration of the dioxolane ring is a key structural feature.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Synthesis
A plausible synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for this compound.
Biological Activity
This compound is a highly potent and selective inhibitor of Epstein-Barr virus (EBV) replication. It exhibits strong antiviral activity against lytic EBV infection with minimal cytotoxicity to host cells.
| Parameter | Value | Cell Line | Reference |
| EC₅₀ (50% Effective Concentration) | 0.03 µM | P3HR-1 | [1][2] |
| CC₅₀ (50% Cytotoxic Concentration) | 1000 µM (1000 nM) | P3HR-1 | [1][2] |
| Selectivity Index (SI = CC₅₀/EC₅₀) | >33,333 | (Calculated) |
Mechanism of Action
The antiviral activity of this compound is dependent on its selective phosphorylation by the EBV-encoded thymidine kinase (EBV-TK).[3]
Caption: Mechanism of action of this compound.
Once inside an EBV-infected cell, this compound is converted to its monophosphate form (L-I-OddUMP) by the viral thymidine kinase.[1] This initial phosphorylation step is crucial for its selectivity, as this compound is a poor substrate for host cellular kinases.[3] Subsequently, host cell kinases further phosphorylate L-I-OddUMP to the active triphosphate form. This compound triphosphate then acts as a competitive inhibitor of the EBV DNA polymerase, leading to the suppression of viral DNA replication and, consequently, the inhibition of viral protein synthesis.[1]
Experimental Protocols
Anti-EBV Activity Assay
The following is a generalized protocol for determining the anti-EBV activity of this compound, based on common methodologies for nucleoside analogues.
Objective: To determine the 50% effective concentration (EC₅₀) of this compound against Epstein-Barr virus replication.
Materials:
-
P3HR-1 cells (EBV-producing B-cell line)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Reagents for quantifying EBV DNA (e.g., DNA extraction kit, primers and probes for quantitative PCR) or detecting viral antigens (e.g., antibodies for immunofluorescence or ELISA).
Workflow:
Caption: Workflow for anti-EBV activity assay.
Procedure:
-
Cell Seeding: Seed P3HR-1 cells into 96-well plates at a density of approximately 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Preparation: Prepare a series of twofold dilutions of this compound in culture medium.
-
Treatment: Add 100 µL of the diluted compound to the appropriate wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 7 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Analysis:
-
EBV DNA Quantification: Extract total DNA from the cells and quantify the number of EBV genome copies using a real-time quantitative PCR (qPCR) assay targeting a specific EBV gene, such as the BamHI W fragment.[4]
-
Viral Capsid Antigen (VCA) Expression: Alternatively, measure the expression of late viral antigens, such as VCA, using an enzyme-linked immunosorbent assay (ELISA) or an immunofluorescence assay (IFA).[4]
-
-
Data Analysis: Calculate the percentage of inhibition of EBV replication for each drug concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound.
Materials:
-
An appropriate cell line (e.g., the same cell line used for the antiviral assay or a rapidly dividing cell line like CEM)
-
Culture medium and supplements
-
This compound stock solution
-
96-well cell culture plates
-
CO₂ incubator
-
Reagents for assessing cell viability (e.g., MTT, XTT, or CellTiter-Glo).
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a cell control with no compound.
-
Incubation: Incubate the plates for a period that allows for several cell divisions (e.g., 3-5 days).
-
Viability Assessment: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the CC₅₀ value from the dose-response curve.
EBV Thymidine Kinase Assay
Objective: To assess the phosphorylation of this compound by EBV thymidine kinase.[3]
Materials:
-
Recombinant EBV thymidine kinase
-
[³H]-labeled this compound
-
Reaction buffer (containing ATP and MgCl₂)
-
DEAE-cellulose filter discs
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, [³H]-L-I-OddU, and EBV thymidine kinase.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Quenching and Spotting: Stop the reaction and spot an aliquot of the mixture onto a DEAE-cellulose filter disc.
-
Washing: Wash the filter discs to remove unphosphorylated [³H]-L-I-OddU.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of phosphorylated [³H]-L-I-OddU.
Conclusion
This compound is a promising anti-EBV agent with high potency and a favorable safety profile in vitro. Its mechanism of action, which relies on selective activation by the viral thymidine kinase, underscores its potential for targeted therapy of EBV-associated diseases. The experimental protocols outlined in this guide provide a framework for the further investigation and development of this compound and related nucleoside analogues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Epstein-Barr Virus (EBV) Activity of β-l-5-Iododioxolane Uracil Is Dependent on EBV Thymidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of novel nucleoside and nucleotide analogues on Epstein-Barr virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
L-I-OddU: An In-depth Technical Guide to its Antiviral Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-I-OddU (β-L-5-iododioxolane uracil) is a dioxolane nucleoside analog that has demonstrated potent and highly selective antiviral activity against the Epstein-Barr virus (EBV), a ubiquitous human herpesvirus associated with a range of malignancies and infectious mononucleosis. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, with a focus on its mechanism of action, quantitative activity data, and the experimental protocols used for its evaluation. The remarkable selectivity of this compound for EBV is attributed to its specific activation by the virus-encoded thymidine kinase, highlighting a targeted approach to antiviral therapy with minimal host cell cytotoxicity.
Introduction
The search for effective and selective antiviral agents remains a cornerstone of infectious disease research. Nucleoside analogs have historically been a highly successful class of antiviral drugs. This compound has emerged as a promising candidate specifically for the treatment of EBV infections. Its unique L-configuration and the presence of a dioxolane ring distinguish it from many other nucleoside analogs. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on the antiviral properties of this compound.
Antiviral Spectrum of Activity
The antiviral activity of this compound is highly specific to the Epstein-Barr virus. While it exhibits exceptional potency against EBV, its activity against other related herpesviruses is significantly lower.
Data Presentation: Quantitative Antiviral Activity
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against various human herpesviruses.
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Epstein-Barr Virus (EBV) | H1 cells | DNA Replication Inhibition | 0.03 | 1000 | >33,333 | [1][2] |
| Herpes Simplex Virus-1 (HSV-1) | - | Plaque Reduction | >100 | - | - | [2] |
| Herpes Simplex Virus-2 (HSV-2) | - | Plaque Reduction | >100 | - | - | [2] |
| Varicella-Zoster Virus (VZV) | - | Plaque Reduction | >100 | - | - | [2] |
| Human Cytomegalovirus (HCMV) | - | Plaque Reduction | >100 | - | - | [2] |
Note: An EC50 value of ">100" indicates that the compound showed weak or no activity at the highest concentration tested.
Mechanism of Action
The selective anti-EBV activity of this compound is contingent upon its phosphorylation by the Epstein-Barr virus thymidine kinase (EBV-TK).[1]
-
Selective Phosphorylation: this compound is a poor substrate for human cellular thymidine kinases. However, it is efficiently recognized and phosphorylated by the EBV-encoded thymidine kinase to its monophosphate form, L-I-OddUMP.[1] This initial phosphorylation step is the primary determinant of the drug's selectivity.
-
Conversion to Triphosphate: Cellular kinases subsequently convert L-I-OddUMP to its diphosphate (L-I-OddUDP) and active triphosphate (L-I-OddUTP) forms.
-
Inhibition of Viral DNA Polymerase: The triphosphate metabolite, L-I-OddUTP, is believed to act as a competitive inhibitor of the EBV DNA polymerase, ultimately terminating viral DNA chain elongation and suppressing viral replication.[1][2]
Signaling Pathway: Activation and Inhibition
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.
EBV DNA Replication Inhibition Assay
This assay quantifies the inhibition of EBV DNA replication in a cell-based system.
-
Cell Lines: P3HR-1 cells (an EBV-producing cell line) are commonly used.
-
Induction of Lytic Cycle: The EBV lytic cycle can be induced by treating the cells with phorbol-12-myristate-13-acetate (PMA) and sodium butyrate.
-
Drug Treatment: Cells are incubated with various concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel.
-
DNA Extraction: After a set incubation period (e.g., 72 hours), total DNA is extracted from the cells.
-
Quantitative PCR (qPCR): The amount of EBV DNA is quantified using real-time PCR targeting a specific EBV gene (e.g., the BamHI W fragment). A standard curve with known amounts of EBV DNA is used for absolute quantification.
-
Data Analysis: The EC50 value is calculated as the concentration of this compound that inhibits EBV DNA replication by 50% compared to the untreated control.
EBV Thymidine Kinase (TK) Assay
This biochemical assay determines the ability of EBV-TK to phosphorylate this compound.
-
Enzyme Source: Purified recombinant EBV thymidine kinase.
-
Substrates: Radiolabeled [³H]-L-I-OddU and, as a control, [¹⁴C]-thymidine.
-
Reaction Mixture: The reaction buffer typically contains Tris-HCl, ATP, MgCl₂, and the enzyme.
-
Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C.
-
Separation of Phosphorylated Product: The reaction is stopped, and the reaction mixture is spotted onto anion-exchange filter discs (e.g., DE81). Unreacted nucleosides are washed away, while the negatively charged phosphorylated products remain bound to the filter.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter to determine the extent of phosphorylation.
-
Data Analysis: The rate of phosphorylation of this compound by EBV-TK is compared to that of thymidine.
Cytopathic Effect (CPE) Inhibition Assay / Plaque Reduction Assay (for other herpesviruses)
These assays are used to determine the antiviral activity against viruses that cause visible damage to cultured cells.
-
Cell Lines: Appropriate permissive cell lines for the respective virus (e.g., Vero cells for HSV-1, HSV-2, and VZV; human foreskin fibroblasts for HCMV).
-
Virus Infection: Confluent cell monolayers are infected with a known titer of the virus.
-
Drug Treatment: The infected cells are overlaid with a medium (often semi-solid, like methylcellulose for plaque assays) containing serial dilutions of this compound.
-
Incubation: Plates are incubated for a period sufficient for the virus to form visible plaques or cause widespread CPE (typically 2-7 days, depending on the virus).
-
Visualization:
-
CPE Inhibition: The extent of cell death and morphological changes are observed microscopically.
-
Plaque Reduction: The cell monolayer is fixed and stained (e.g., with crystal violet), and the number of plaques is counted.
-
-
Data Analysis: The EC50 is the concentration of the compound that reduces the viral CPE or the number of plaques by 50% compared to the virus control.
Experimental Workflow: Antiviral Activity Determination
Conclusion
This compound stands out as a highly potent and selective inhibitor of Epstein-Barr virus replication. Its mechanism of action, which relies on the specific enzymatic activity of the viral thymidine kinase, provides a clear rationale for its narrow antiviral spectrum and low cytotoxicity. This targeted approach makes this compound an attractive candidate for further preclinical and clinical development for the treatment of EBV-associated diseases. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other novel antiviral compounds. Future research should focus on in vivo efficacy studies and the potential for combination therapies to further enhance its therapeutic potential.
References
In Vitro Cytotoxicity of L-I-OddU: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-I-OddU, a novel L-5'-halo-dioxolane nucleoside analogue, has demonstrated potent and selective antiviral activity, particularly against the Epstein-Barr virus (EBV). Understanding its in vitro cytotoxicity is crucial for evaluating its therapeutic potential and safety profile. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, including quantitative data, detailed experimental protocols, and an exploration of the potential signaling pathways involved in its cytotoxic effects.
Quantitative Cytotoxicity Data
The primary measure of in vitro cytotoxicity is the 50% cytotoxic concentration (CC50), which represents the concentration of a substance required to cause a 50% reduction in cell viability. For this compound, a CC50 value of 1000 µM has been reported, indicating low cytotoxicity in the absence of the viral target.[1]
Table 1: In Vitro Cytotoxicity of this compound
| Compound | CC50 (µM) | Cell Line | Assay | Reference |
| This compound (β-l-5-Iododioxolane uracil) | 1000 | Not specified in abstract | Not specified in abstract | [1] |
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity of a compound like this compound, based on common methodologies cited in the literature. The specific details for the reported CC50 value of this compound were not available in the public domain.
Cell Viability Assay (Conceptual Protocol)
This protocol describes a colorimetric assay, such as the MTT or XTT assay, which is a standard method for assessing cell viability.
1. Cell Culture and Seeding:
-
Human cell lines (e.g., HeLa, HepG2, or a relevant cell line for the intended therapeutic area) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated overnight to allow for attachment.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
The culture medium is replaced with fresh medium containing the various concentrations of this compound. Control wells receive medium with the solvent at the same final concentration.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for formazan).
-
The percentage of cell viability is calculated relative to the solvent-treated control cells.
-
The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Visualization
Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound using a cell viability assay.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the antiviral activity of this compound is dependent on its phosphorylation by the Epstein-Barr virus thymidine kinase (EBV-TK).[1] This selective activation within virus-infected cells leads to the inhibition of viral DNA synthesis.
The mechanism of cytotoxicity in uninfected mammalian cells at high concentrations (around the CC50 of 1000 µM) is not well-defined in the available literature. However, based on the known mechanisms of other pyrimidine nucleoside analogs, several pathways could be implicated.
Potential Cytotoxic Mechanisms
As a nucleoside analog, this compound could potentially interfere with cellular nucleic acid metabolism, leading to cytotoxicity through the following proposed mechanisms:
-
Incorporation into DNA and/or RNA: If phosphorylated by cellular kinases, this compound triphosphates could be incorporated into cellular DNA or RNA. This incorporation could lead to chain termination, DNA damage, and interference with transcription and translation.
-
Inhibition of Cellular Enzymes: The phosphorylated metabolites of this compound might inhibit key enzymes involved in nucleotide metabolism, such as thymidylate synthase or DNA polymerases, leading to an imbalance in the nucleotide pool and subsequent cell cycle arrest and apoptosis.
Potential Signaling Pathways for Apoptosis Induction
Should this compound induce cytotoxicity through DNA damage or metabolic stress, it would likely trigger apoptosis via the intrinsic (mitochondrial) pathway.
Caption: A putative intrinsic apoptosis pathway potentially activated by this compound-induced cellular stress.
Conclusion
This compound exhibits low in vitro cytotoxicity with a reported CC50 of 1000 µM. Its primary antiviral mechanism relies on selective activation by viral thymidine kinase. While the precise signaling pathways for host cell cytotoxicity are not fully elucidated, it is hypothesized that at high concentrations, this compound may interfere with cellular nucleic acid metabolism, leading to the induction of apoptosis through the intrinsic pathway. Further research is warranted to fully characterize the cytotoxic mechanism of this compound in mammalian cells to further support its development as a safe and effective antiviral agent.
References
An In-depth Technical Guide to the Cellular Uptake and Phosphorylation of L-I-OddU
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-I-OddU (β-L-5-iododioxolane uracil) is a potent and selective antiviral agent against the Epstein-Barr virus (EBV). Its therapeutic efficacy is contingent upon its entry into host cells and subsequent metabolic activation through phosphorylation. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and phosphorylation of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in the development of antiviral nucleoside analogs. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the associated biological pathways and experimental workflows.
Introduction
This compound is a nucleoside analog with demonstrated high potency against EBV, exhibiting a 50% effective concentration (EC₅₀) of 0.03 µM with low cytotoxicity.[1] The mechanism of action of this compound, like many nucleoside analogs, is dependent on its intracellular conversion to the active triphosphate form, which can then interfere with viral DNA synthesis. Understanding the kinetics and mechanisms of its cellular uptake and multi-step phosphorylation is critical for optimizing its therapeutic application and for the design of next-generation antiviral agents. This guide will delve into the specifics of these two pivotal processes.
Cellular Uptake of this compound
The entry of this compound into target cells is the initial and essential step for its antiviral activity. As a nucleoside analog, it is presumed to be transported across the cell membrane by specialized protein transporters.
Putative Transporters
While specific transporters for this compound have not been definitively identified in the reviewed literature, the primary candidates for its cellular uptake are the two major families of human nucleoside transporters (hNTs):
-
Human Equilibrative Nucleoside Transporters (hENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.
-
Human Concentrative Nucleoside Transporters (hCNTs): These are secondary active transporters that mediate the unidirectional influx of nucleosides against their concentration gradient, typically coupled to a sodium ion gradient.
Further research is required to elucidate which specific members of the hENT and hCNT families are responsible for the transport of this compound and to determine the kinetics of this transport.
Intracellular Phosphorylation of this compound
Following its uptake into the cell, this compound must undergo a series of three phosphorylation steps to be converted into its active triphosphate form, L-I-OddUTP. This process is initiated by a viral kinase, highlighting the selectivity of the compound.
First Phosphorylation: A Viral-Specific Step
The initial and rate-limiting step in the activation of this compound is its monophosphorylation, which is selectively catalyzed by the Epstein-Barr virus thymidine kinase (EBV TK). This viral enzyme-dependency is a key factor in the compound's selective antiviral activity. This compound is a preferential substrate for EBV TK and is not significantly phosphorylated by human cytosolic or mitochondrial thymidine kinases.[1]
Subsequent Phosphorylations by Host Cell Kinases
Once L-I-OddUMP is formed, it is further phosphorylated to the diphosphate (L-I-OddUDP) and triphosphate (L-I-OddUTP) forms by host cellular kinases. It is proposed that human thymidylate kinase (dTMP kinase) catalyzes the conversion of L-I-OddUMP to L-I-OddUDP, and human nucleoside-diphosphate kinase (NDP kinase) subsequently catalyzes the formation of the active L-I-OddUTP.
Quantitative Data
The following tables summarize the available quantitative data on the phosphorylation of this compound.
Table 1: Kinetic Parameters for the First Phosphorylation of this compound by EBV Thymidine Kinase
| Substrate | Enzyme | Km (µM) | Relative Vmax (Compared to dThd) | Reference |
| This compound | EBV TK | 5.5 | 2.5-fold higher | [1] |
| dThd | EBV TK | 4.5 | 1.0 | [1] |
Table 2: Substrate Specificity of this compound Phosphorylation
| Enzyme | Substrate | Phosphorylation Activity | Reference |
| EBV Thymidine Kinase | This compound | High | [1] |
| Human Mitochondrial dPydK | This compound | Not detected | [1] |
| Human Cytoplasmic TK | This compound | Not detected | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the cellular uptake and phosphorylation of this compound.
Cellular Uptake Assay using Radiolabeled this compound
This protocol describes a general method for quantifying the uptake of radiolabeled this compound into cultured cells.
Materials:
-
Radiolabeled this compound (e.g., [³H]-L-I-OddU or [¹⁴C]-L-I-OddU)
-
Cultured cells (e.g., EBV-infected B-lymphocytes)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Scintillation fluid
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a predetermined density and allow them to adhere and grow to the desired confluency.
-
Pre-incubation: Wash the cells with pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Initiation of Uptake: Add the radiolabeled this compound solution (at various concentrations for kinetic studies) to the cells and incubate at 37°C for specific time intervals.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells multiple times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the intracellular concentration of this compound based on the measured radioactivity and the specific activity of the radiolabeled compound. For kinetic analysis, plot uptake rates against substrate concentration and fit the data to Michaelis-Menten kinetics to determine Vmax and Km.
In Vitro Phosphorylation Assay
This protocol details a method to measure the phosphorylation of this compound by purified enzymes.
Materials:
-
Purified EBV Thymidine Kinase, human dTMP kinase, or human NDP kinase
-
This compound, L-I-OddUMP, or L-I-OddUDP
-
ATP (adenosine triphosphate)
-
Reaction buffer (containing MgCl₂, DTT, etc.)
-
[γ-³²P]ATP (for radioactive detection) or non-radioactive ATP
-
Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system
-
Phosphorimager (for radioactive detection) or UV detector (for HPLC)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, the appropriate kinase, the substrate (this compound, L-I-OddUMP, or L-I-OddUDP), and ATP (either radiolabeled or non-radioactive).
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period.
-
Termination: Stop the reaction by adding a quenching solution (e.g., EDTA or by heating).
-
Analysis of Products:
-
TLC Analysis (Radioactive): Spot the reaction mixture onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate from the phosphorylated product. Visualize and quantify the radioactive spots using a phosphorimager.
-
HPLC Analysis (Non-radioactive): Inject the reaction mixture into an HPLC system equipped with a suitable column (e.g., anion-exchange) and a UV detector. Separate and quantify the substrate and product peaks based on their retention times and peak areas.
-
-
Data Analysis: Calculate the rate of phosphorylation based on the amount of product formed over time. For kinetic studies, vary the substrate concentration to determine Km and Vmax.
Analysis of Intracellular Metabolites by HPLC
This protocol outlines a method to extract and quantify this compound and its phosphorylated metabolites from cells.
Materials:
-
Cells treated with this compound
-
Perchloric acid or methanol for extraction
-
HPLC system with an anion-exchange column and UV detector
-
Standards for this compound, L-I-OddUMP, L-I-OddUDP, and L-I-OddUTP
Procedure:
-
Cell Treatment: Incubate cultured cells with this compound for a specified time.
-
Metabolite Extraction: Wash the cells with ice-cold PBS and then extract the intracellular metabolites by adding cold perchloric acid or methanol.
-
Neutralization and Preparation: Neutralize the perchloric acid extracts with a base (e.g., KOH) and centrifuge to remove the precipitate. Filter the supernatant before HPLC analysis. For methanol extracts, evaporate the solvent and resuspend the residue in the mobile phase.
-
HPLC Analysis: Inject the prepared extract into the HPLC system. Use a gradient elution program to separate this compound and its phosphorylated metabolites.
-
Quantification: Identify and quantify the peaks corresponding to this compound, L-I-OddUMP, L-I-OddUDP, and L-I-OddUTP by comparing their retention times and peak areas to those of the known standards.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the cellular uptake and phosphorylation of this compound.
Caption: Logical workflow of this compound cellular uptake and activation.
Caption: Enzymatic phosphorylation cascade of this compound.
Caption: General experimental workflow for studying this compound.
Conclusion and Future Directions
The antiviral activity of this compound is intrinsically linked to its efficient cellular uptake and subsequent multi-step phosphorylation to its active triphosphate form. The selective initial phosphorylation by EBV thymidine kinase provides a strong basis for its targeted antiviral effect. While significant progress has been made in understanding the initial activation step, further research is warranted in several key areas. The definitive identification of the specific human nucleoside transporters responsible for this compound uptake and the detailed kinetic characterization of the second and third phosphorylation steps by human kinases are critical knowledge gaps. Addressing these questions will not only provide a more complete picture of this compound's mechanism of action but will also furnish invaluable insights for the rational design of more effective and safer nucleoside analog-based antiviral therapies. The experimental protocols and data presented in this guide offer a solid foundation for pursuing these future research endeavors.
References
Methodological & Application
Application Notes and Protocols for L-I-OddU Treatment of EBV-Positive Cell Lines
Introduction
Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with several malignancies, including Burkitt lymphoma, Hodgkin lymphoma, and nasopharyngeal carcinoma. The development of selective antiviral agents is crucial for therapeutic strategies targeting these EBV-associated diseases. L-I-OddU (β-l-5-Iododioxolane uracil) is a potent and highly selective nucleoside analog that demonstrates significant anti-EBV activity with minimal cytotoxicity.[1][2]
These application notes provide a comprehensive overview of the this compound protocol for use in EBV-positive cell lines, intended for researchers, scientists, and professionals in drug development. The document outlines the mechanism of action, experimental protocols for cell culture and treatment, and methods for assessing antiviral efficacy.
Mechanism of Action
This compound exerts its antiviral effects by targeting the EBV lytic replication cycle. The compound is a prodrug that requires activation by the viral-encoded thymidine kinase (TK).[1][2] Once inside an EBV-infected cell undergoing lytic replication, the EBV TK preferentially phosphorylates this compound into this compound monophosphate. Cellular kinases then further convert it to the active triphosphate form. This active metabolite acts as a competitive inhibitor of the EBV DNA polymerase, suppressing the synthesis of replicative viral DNA and inhibiting the production of new virions.[1][2] The dependence on the viral TK for initial phosphorylation accounts for its high selectivity and low cytotoxicity in uninfected cells.[1]
References
Application Notes and Protocols for L-I-OddU in Viral Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-I-OddU (β-L-5-Iododioxolane Uracil) is a potent nucleoside analog with demonstrated antiviral activity, particularly against Epstein-Barr virus (EBV). As a selective inhibitor of viral DNA replication, this compound serves as a valuable tool in virology research and antiviral drug development. These application notes provide detailed protocols for utilizing this compound in various viral replication assays to assess its efficacy and mechanism of action.
Mechanism of Action
This compound exerts its antiviral effect by targeting viral DNA synthesis. As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form (this compound-TP). This process is initiated by viral-specific thymidine kinase, contributing to the compound's selectivity for virus-infected cells. The active this compound-TP then competes with the natural deoxyuridine triphosphate (dUTP) for incorporation into the elongating viral DNA chain by the viral DNA polymerase. Upon incorporation, this compound acts as a chain terminator, halting further DNA synthesis and thereby inhibiting viral replication.[1]
Caption: Mechanism of this compound antiviral activity.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and related L-nucleoside analogs.
| Compound | Virus | Assay | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | Epstein-Barr Virus (EBV) | DNA Hybridization | H1 cells | 0.03 | >100 (1000 nM) | >3333 | [1] |
| L-BHDU | Varicella-Zoster Virus (VZV) | Plaque Reduction | Human Foreskin Fibroblasts | 0.25 | >200 | >800 | |
| L-BHDU | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | Human Foreskin Fibroblasts | - | >200 | - | |
| L-FMAU | Hepatitis B Virus (HBV) | DNA Analysis | 2.2.15 cells | 0.1 | >200 | >2000 | |
| L-FMAU | Epstein-Barr Virus (EBV) | - | - | Active | - | - |
Experimental Protocols
Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for differentiating antiviral effects from general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.
Materials:
-
Host cells appropriate for the virus of interest
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Seed host cells into a 96-well plate at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be non-toxic (typically ≤0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include cell control (medium only) and solvent control (medium with the highest concentration of DMSO) wells.
-
Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight in the dark at room temperature to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the cell control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of viability against the drug concentration.
Plaque Reduction Assay
This assay is the gold standard for measuring the inhibition of viral infectivity by quantifying the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of host cells in 6- or 12-well plates
-
Virus stock of known titer (PFU/mL)
-
This compound stock solution
-
Overlay medium (e.g., medium with 0.5-1.2% methylcellulose or agarose)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Protocol:
Caption: Workflow for the Plaque Reduction Assay.
Detailed Steps:
-
Seed host cells in 6- or 12-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the virus stock in serum-free medium to achieve approximately 50-100 plaque-forming units (PFU) per well.
-
Aspirate the growth medium from the cells and infect the monolayer with the virus dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
During the incubation, prepare the overlay medium containing serial dilutions of this compound at 2x the final desired concentration.
-
After the adsorption period, aspirate the virus inoculum and gently add the overlay medium containing this compound. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates at 37°C for a period that allows for plaque formation (typically 3-10 days, depending on the virus).
-
Once plaques are visible, fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and the fixative, and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of plaque reduction against the drug concentration.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.
Materials:
-
Host cells
-
Virus stock
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® or a tetrazolium salt like MTS)
-
Microplate reader
Protocol:
References
Application Notes and Protocols for L-I-OddU in the Inhibition of EBV-Induced Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with a range of malignancies, including Burkitt's lymphoma, Hodgkin's lymphoma, and post-transplant lymphoproliferative disorders. A key event in EBV pathogenesis is the transformation of infected B-lymphocytes into immortalized lymphoblastoid cell lines (LCLs). This process is driven by the expression of a set of viral latent proteins that hijack cellular signaling pathways, leading to uncontrolled proliferation and survival. L-I-OddU (β-L-5-Iododioxolane uracil) is a potent and selective anti-EBV agent that offers a promising avenue for therapeutic intervention.[1] These application notes provide detailed information and protocols for utilizing this compound to inhibit EBV-induced B-cell transformation.
Mechanism of Action
This compound is a nucleoside analog that exerts its antiviral activity by suppressing replicative EBV DNA and viral protein synthesis.[1] Its mechanism is dependent on the Epstein-Barr virus thymidine kinase (EBV-TK), which phosphorylates this compound to its monophosphate form. Subsequent phosphorylation to the active triphosphate metabolite allows it to interfere with viral DNA replication. By inhibiting the lytic phase of the EBV life cycle, this compound effectively reduces the production of new virions, which is a prerequisite for the efficient transformation of B-cells. While direct inhibition of the transformation process itself has not been quantitatively detailed in the available literature, the potent inhibition of viral replication is the basis for its ability to prevent EBV-induced B-cell immortalization.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound's anti-EBV activity and cytotoxicity.
| Parameter | Value | Cell Line(s) | Reference |
| EC50 (50% Effective Concentration) | 0.03 µM | Not Specified | [1] |
| CC50 (50% Cytotoxic Concentration) | 1000 nM (1 µM) | Not Specified | [1] |
| Selectivity Index (CC50/EC50) | >33,333 | Not Specified | [1] |
Signaling Pathways in EBV-Induced Transformation
EBV-induced transformation of B-lymphocytes is a complex process involving the dysregulation of multiple cellular signaling pathways. The EBV latent membrane protein 1 (LMP1) is a key viral oncoprotein that mimics a constitutively active CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily.[2][3] LMP1 plays a crucial role in driving cell proliferation and survival by activating two major signaling cascades: the PI3K/Akt pathway and the NF-κB pathway.[4][5][6][7]
The diagram below illustrates the central role of LMP1 in activating these pro-survival and proliferative pathways.
Caption: EBV LMP1 signaling pathways driving B-cell transformation.
Experimental Protocols
The following protocols provide a framework for investigating the inhibitory effects of this compound on EBV-induced B-cell transformation.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Induction of Epstein-Barr Virus Latent Membrane Protein 1 by a Lytic Transactivator Rta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EBV LMP1: New and shared pathways to NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of the PI3K/Akt pathway in Epstein-Barr virus-induced cancers and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Signaling pathways of EBV-induced oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epstein-Barr virus latent membrane protein 1 (LMP1) activates the phosphatidylinositol 3-kinase/Akt pathway to promote cell survival and induce actin filament remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-I-OddU as a Tool for Studying Epstein-Barr Virus (EBV) DNA Polymerase
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-I-OddU (β-l-5-Iododioxolane uracil) is a potent and highly selective nucleoside analog inhibitor of Epstein-Barr virus (EBV) replication.[1] Its mechanism of action is contingent on the viral-encoded thymidine kinase (TK), making it a valuable tool for specifically studying EBV enzymatic activity and developing targeted antiviral therapies.[1][2] This document provides detailed application notes, experimental protocols, and data to facilitate the use of this compound in research and drug development settings.
Mechanism of Action
This compound exerts its antiviral effect through a multi-step intracellular activation process that culminates in the inhibition of the EBV DNA polymerase. This process is initiated by the phosphorylation of this compound to its monophosphate form (L-I-OddUMP) by the EBV thymidine kinase (EBV-TK).[1] Subsequent phosphorylations by cellular kinases yield the active triphosphate metabolite, L-I-OddUTP.[1][2] L-I-OddUTP then acts as a competitive inhibitor of the natural substrate, dTTP, for the EBV DNA polymerase, leading to the termination of viral DNA chain elongation and the suppression of viral replication.[2] The selectivity of this compound is attributed to its preferential phosphorylation by the viral TK over cellular kinases.[1]
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Compound | EC50 (µM) vs. EBV | CC50 (µM) | Selectivity Index (SI) |
| This compound | 0.03[1][2] | 1000[2] | >33,333 |
| Acyclovir (ACV) | >50[1] | Not specified | Not applicable |
EC50 (50% effective concentration) is the concentration of the compound required to inhibit EBV replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that results in a 50% reduction in cell viability. Selectivity Index (SI) is calculated as CC50/EC50.
Table 2: Phosphorylation of this compound by Viral and Cellular Kinases
| Kinase | Substrate | Relative Phosphorylation Rate (%) |
| EBV Thymidine Kinase (TK) | This compound | 250 (relative to dThd)[1] |
| EBV Thymidine Kinase (TK) | Thymidine (dThd) | 100[1] |
| Human mitochondrial dPydK | This compound | Not detected[1] |
| Human cytoplasmic TK | This compound | Not detected[1] |
Data adapted from Kira T, et al. (2000).[1]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining the antiviral activity of this compound.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) of this compound against EBV
Objective: To determine the concentration of this compound that inhibits EBV replication by 50%.
Materials:
-
EBV-producing cell line (e.g., P3HR-1)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Viral DNA extraction kit
-
qPCR master mix, primers, and probe for a conserved EBV gene (e.g., BALF5)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding: Seed P3HR-1 cells at a density of 1 x 105 cells/mL in a 96-well plate (100 µL/well).
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 10 µM down to 0.001 µM. Include a no-drug control (vehicle only, e.g., DMSO).
-
Treatment: Add 100 µL of the diluted this compound or control to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Harvesting: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 150 µL of the supernatant for viral DNA extraction.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
qPCR Analysis: Quantify the number of EBV genome copies in each sample by real-time PCR using primers and a probe specific for a conserved EBV gene.
-
Data Analysis: Determine the percentage of inhibition of viral replication for each this compound concentration relative to the no-drug control. Calculate the EC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cytotoxicity Assay (CC50) of this compound
Objective: To determine the concentration of this compound that reduces the viability of the host cells by 50%.
Materials:
-
EBV-negative B-lymphocyte cell line (e.g., BJAB) or the same cell line used for the antiviral assay.
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 105 cells/mL in a 96-well plate (100 µL/well).
-
Drug Preparation and Treatment: Prepare and add serial dilutions of this compound as described in Protocol 1.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the no-drug control. Determine the CC50 value by non-linear regression analysis.
Protocol 3: In Vitro EBV DNA Polymerase Inhibition Assay
Objective: To assess the direct inhibitory effect of this compound triphosphate (L-I-OddUTP) on the activity of EBV DNA polymerase.
Materials:
-
Purified recombinant EBV DNA polymerase (catalytic subunit BALF5 and processivity factor BMRF1)
-
L-I-OddUTP
-
Activated calf thymus DNA (template/primer)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)
-
Deoxynucleotide solution (dATP, dCTP, dGTP, dTTP)
-
[³H]-dTTP (radiolabeled tracer)
-
Glass fiber filters
-
Trichloroacetic acid (TCA) solution (10%)
-
Ethanol (70%)
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, activated calf thymus DNA, dATP, dCTP, dGTP, a mix of cold dTTP and [³H]-dTTP, and varying concentrations of L-I-OddUTP. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding the purified EBV DNA polymerase holoenzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by spotting the reaction mixture onto glass fiber filters and immersing them in ice-cold 10% TCA.
-
Washing: Wash the filters three times with 10% TCA and once with 70% ethanol to remove unincorporated nucleotides.
-
Drying and Counting: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of DNA polymerase activity for each L-I-OddUTP concentration relative to the no-inhibitor control. Calculate the IC50 value.
Conclusion
This compound is a powerful and specific tool for the investigation of EBV DNA replication. Its high potency and selectivity, rooted in its preferential activation by the viral thymidine kinase, make it an ideal candidate for both basic research into the mechanisms of EBV replication and the development of novel anti-EBV therapeutics. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies.
References
Application Notes and Protocols for In Vivo Administration of Leflunomide in Animal Models
Disclaimer: Information regarding the specific compound "L-I-OddU" is not available in the public domain. Therefore, these application notes have been generated using Leflunomide as an illustrative example to demonstrate the required data presentation, protocol detail, and visualization format. Leflunomide is a known immunomodulatory and anti-tumor agent with published in vivo data.
Introduction
Leflunomide is an immunomodulatory drug primarily used in the treatment of rheumatoid arthritis. Its active metabolite, A77 1726, exhibits antiproliferative activity through two main mechanisms: the inhibition of de novo pyrimidine synthesis and the inhibition of tyrosine kinases.[1] Preclinical evaluation in animal models is a critical step to determine the efficacy, pharmacokinetics (PK), and safety profile of compounds like Leflunomide for potential oncological applications.[2][3] These studies typically utilize xenograft or syngeneic tumor models to assess the agent's anti-tumor activity in a living system.[4] This document provides an overview of the quantitative data, experimental protocols, and associated signaling pathways relevant to the in vivo administration of Leflunomide in animal models.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies of Leflunomide in cancer models.
Table 1: In Vivo Efficacy of Leflunomide in Xenograft Models
| Animal Model | Tumor Cell Line | Treatment Regimen | Key Efficacy Outcome | Reference |
| Nude Mice | C6 Glioma (PDGF Receptor-Overexpressing) | Not specified | Strong inhibition of tumor growth | [1] |
| Nude Mice | A431 (EGF Receptor-Overexpressing) | Not specified | Modest inhibition of tumor growth | [1] |
Table 2: Effect of Leflunomide on Biochemical Markers In Vivo
| Animal Model | Tumor Cell Line | Treatment | Effect on Pyrimidine Nucleotide Levels | Effect on PCNA-Positive Cells | Reference | |---|---|---|---|---| | Nude Mice | C6 Glioma | Leflunomide | Significant reduction | Significant reduction |[1] | | Nude Mice | A431 | Leflunomide | No effect | Not specified |[1] | | Nude Mice | C6 Glioma | Leflunomide + Uridine | Levels normalized | Partial reversal of inhibition |[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo experiments.[5]
Animal Models and Tumor Implantation
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used.[6]
-
Animal Selection: Immunocompromised mice (e.g., Athymic Nude, SCID) are typically used for xenograft models to prevent rejection of human tumor cells.[4]
-
Cell Culture: Human cancer cell lines (e.g., C6 glioma, A431) are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.
-
Implantation:
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.
Drug Formulation and Administration
-
Formulation: Leflunomide must be dissolved in a vehicle appropriate for the chosen route of administration. The choice of excipients is critical for solubility and tolerability.[7]
-
Route of Administration: Common routes include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[7][8]
-
Oral (PO): Can be administered by gavage or, to minimize stress, incorporated into flavored jelly for voluntary consumption by trained animals.[9][10]
-
Intraperitoneal (IP): Injections are typically administered into the lower right abdominal quadrant, aspirating before injection to avoid the bladder or GI tract.[8]
-
-
Dosing:
Toxicology and Safety Assessment
Throughout the study, it is essential to monitor for signs of toxicity.
-
Clinical Observations: Daily observation of animals for changes in behavior, appearance, or signs of distress.
-
Body Weight: Record animal body weight 2-3 times per week. Significant weight loss (>15-20%) is a common endpoint criterion.[5]
-
Necropsy: At the study endpoint, perform a gross necropsy to examine major organs for any abnormalities.
-
Histopathology: Collect major organs (liver, kidney, spleen, etc.) and tumors for histopathological analysis to assess for tissue damage or drug-related changes.
Signaling Pathways
The in vivo anti-tumor effects of Leflunomide's active metabolite, A77 1726, are attributed to its inhibition of key signaling pathways. In tumors like C6 glioma that overexpress the Platelet-Derived Growth Factor (PDGF) receptor, inhibition of this receptor's tyrosine kinase activity is a primary mechanism.[1] This action blocks downstream signaling cascades that promote cell proliferation and survival.
References
- 1. In vitro and in vivo antitumor activity of a novel immunomodulatory drug, leflunomide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 4. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 5. Analysis of rodent growth data in toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. parazapharma.com [parazapharma.com]
- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 9. Voluntary oral administration of drugs in mice [protocols.io]
- 10. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for L-I-OddU in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-I-OddU (β-L-5-Iododioxolane uracil) is a potent and selective nucleoside analog with significant antiviral activity against the Epstein-Barr virus (EBV), a human herpesvirus linked to various malignancies.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound, including its dosage, cytotoxicity, and mechanism of action. The provided methodologies are intended to guide researchers in designing and executing robust experiments to assess the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its antiviral effect by targeting EBV-infected cells that are undergoing lytic replication. The selectivity of this compound is attributed to its requirement for phosphorylation by the EBV-encoded thymidine kinase (EBV-TK), an enzyme present in cells where the virus is actively replicating.[1] Once phosphorylated to its monophosphate form, it is further converted to the active triphosphate metabolite by host cell kinases. This active form is believed to interfere with the EBV DNA polymerase, thereby suppressing viral DNA synthesis and the production of new virions.[1]
References
Application Notes and Protocols for Combining L-I-OddU (Clevudine) with Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-I-OddU, also known as Clevudine, is a nucleoside analog with potent antiviral activity against the Hepatitis B Virus (HBV).[1][2] As with many antiviral therapies, combination strategies are often employed to enhance efficacy, reduce the emergence of drug-resistant strains, and manage long-term treatment.[3] This document provides detailed application notes and protocols for studying the combination of Clevudine with other antiviral agents, focusing on in vitro methodologies for assessing synergistic, additive, and antagonistic interactions.
Clevudine is a thymidine analog that, in its active triphosphate form, inhibits the HBV DNA polymerase.[4] Its unique non-competitive mechanism of action suggests potential for synergistic interactions when combined with other nucleoside/nucleotide analogs that act as competitive inhibitors.[5][6]
Quantitative Data Summary
The following tables summarize the 50% inhibitory concentration (IC50) values for Clevudine and other antiviral agents against HBV in various in vitro systems. These values are essential for designing combination studies, as they inform the concentration ranges to be tested in checkerboard assays.
Table 1: In Vitro Anti-HBV IC50 of Clevudine (this compound)
| Cell Line | IC50 (µM) | Reference |
| HepG2 2.2.15 / HepAD38 | 0.1 | [7] |
Table 2: In Vitro Anti-HBV IC50 of Potential Combination Agents
| Antiviral Agent | Cell Line | IC50 | Reference |
| Entecavir | HepG2 | 3.75 nM | [8] |
| Lamivudine | HepG2 2.2.15 | 0.0016 µg/mL | [9] |
| HuH-7 | IC50 values for lamivudine-susceptible HBV are provided in the source. | [10] | |
| Adefovir | HepG2 2.2.15 | 0.003 µg/mL (9-day exposure) | [9] |
| Primary Duck Hepatocytes | 0.01 µM | [11] | |
| Tenofovir | HepG2 2.2.15 | 0.03 µg/mL (9-day exposure) | [9] |
| HepG2 2.2.15 | 1.1 µM | [12] | |
| Huh7 | 2.7 ± 0.1 µM (Wild-Type HBV) | [13] | |
| Telbivudine | Hepatoma cell lines | 0.05 - 0.65 µM | [14] |
Note: IC50 values can vary depending on the cell line, experimental conditions, and assay method.
Interaction Profile of Clevudine with Other Antivirals
In vitro studies using the HepAD38 cell line have demonstrated the following interactions with Clevudine[3]:
-
Synergistic Effect:
-
Entecavir
-
Lamivudine
-
Adefovir
-
Tenofovir
-
-
Antagonistic Effect:
-
Telbivudine
-
The antagonism between Clevudine and Telbivudine is attributed to competition for cellular uptake and subsequent phosphorylation by cellular kinases, which is necessary for their activation.[3]
Experimental Protocols
Protocol 1: In Vitro Antiviral Synergy Assay using the Checkerboard Method
This protocol outlines a method to assess the combined antiviral effects of Clevudine and another antiviral agent against HBV in a continuous human hepatoma cell line that constitutively expresses HBV (e.g., HepAD38 or HepG2 2.2.15).
1. Materials
-
HepAD38 or HepG2 2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and G418.
-
Clevudine (this compound)
-
Combination antiviral agent
-
96-well cell culture plates
-
Cell lysis buffer
-
DNA extraction kit
-
Reagents for real-time quantitative PCR (qPCR) for HBV DNA
-
Cell viability assay kit (e.g., CellTiter-Glo®)
2. Cell Culture and Seeding
-
Culture HepAD38 or HepG2 2.2.15 cells in supplemented DMEM at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.
3. Drug Combination Preparation (Checkerboard Assay)
-
Prepare stock solutions of Clevudine and the combination agent in an appropriate solvent (e.g., DMSO).
-
Create a dilution series for each drug. A typical approach is to use concentrations ranging from 1/8 to 8 times the IC50 of each drug.
-
In a 96-well plate, add varying concentrations of Clevudine along the rows and varying concentrations of the combination agent along the columns. Include wells with each drug alone and untreated control wells.
4. Treatment and Incubation
-
Remove the culture medium from the seeded 96-well plates.
-
Add the drug-containing medium prepared in the previous step to the respective wells.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 6-9 days). Replace the medium with fresh drug-containing medium every 2-3 days.
5. Quantification of HBV DNA
-
After the incubation period, lyse the cells in each well.
-
Extract the total DNA from the cell lysates.
-
Quantify the amount of HBV DNA in each sample using a validated real-time qPCR assay.
6. Cytotoxicity Assessment
-
In a separate plate, perform the same checkerboard drug treatment on uninfected cells or the same cell line to assess the cytotoxicity of the drug combinations.
-
After the incubation period, measure cell viability using a suitable assay.
7. Data Analysis
-
Calculate the percentage of HBV DNA inhibition for each drug concentration and combination compared to the untreated control.
-
Analyze the interaction between the two drugs using a synergy analysis program such as MacSynergy II, which is based on the Bliss independence model, or by calculating the Combination Index (CI) based on the Loewe additivity model.[4][15][16][17][18][19][20][21]
-
Synergy: The combined effect is greater than the sum of the individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of the individual effects.
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for in vitro antiviral synergy testing.
Caption: Antagonism via competition for phosphorylation.
References
- 1. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Clevudine? [synapse.patsnap.com]
- 3. Evaluation of the in vitro anti-HBV activity of clevudine in combination with other nucleoside/nucleotide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP - Kyinno Bio [kyinno.com]
- 5. journals.asm.org [journals.asm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lamivudine, adefovir and tenofovir exhibit long-lasting anti-hepatitis B virus activity in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Susceptibility of lamivudine-resistant hepatitis B virus to other reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of Adefovir on Viral DNA Synthesis and Covalently Closed Circular DNA Formation in Duck Hepatitis B Virus-Infected Hepatocytes In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Nonclinical Safety Profile of Telbivudine, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Three Dimensional Synergistic Analyses of Percentage Versus Logarithmic Data in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial combinations: Bliss independence and Loewe additivity derived from mechanistic multi-hit models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro [mdpi.com]
- 19. Frontiers | Additive Dose Response Models: Defining Synergy [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
Application Notes and Protocols for Assessing L-I-OddU Resistance in Epstein-Barr Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with a range of pathologies, from infectious mononucleosis to various malignancies. L-I-OddU (β-L-5-Iododioxolane uracil) is a potent and selective nucleoside analog inhibitor of EBV replication.[1] Its antiviral activity is contingent on its phosphorylation by the virus-encoded thymidine kinase (TK), making it an attractive therapeutic candidate.[1] However, the potential for the emergence of drug-resistant viral strains is a critical consideration in the development of any antiviral agent. This document provides a comprehensive protocol for the in vitro assessment of this compound resistance in EBV, enabling researchers to generate, characterize, and quantify resistance profiles.
Principle of this compound Action and Resistance
This compound exerts its anti-EBV effect by inhibiting viral DNA synthesis.[1] As a nucleoside analog, it requires activation through phosphorylation by the viral thymidine kinase (encoded by the BXLF1 gene). The resulting this compound monophosphate is further phosphorylated by cellular kinases to its active triphosphate form, which is then incorporated into the replicating viral DNA, leading to chain termination.
The primary mechanism of resistance to nucleoside analogs in herpesviruses typically involves mutations in the viral thymidine kinase gene.[2] These mutations can lead to a non-functional or altered enzyme with reduced affinity for the drug, thereby preventing its activation and rendering the virus resistant to its antiviral effects. Therefore, the assessment of this compound resistance focuses on the selection of resistant viral populations and the subsequent molecular analysis of the EBV BXLF1 gene.
Data Presentation
Table 1: Summary of Expected Quantitative Data
| Parameter | Description | Wild-Type EBV | This compound Resistant EBV |
| EC50 (µM) | 50% effective concentration of this compound required to inhibit EBV replication. | 0.01 - 0.1 | > 1.0 (or significant fold-increase) |
| CC50 (µM) | 50% cytotoxic concentration of this compound in the host cell line. | > 100 | > 100 |
| Selectivity Index (SI) | Ratio of CC50 to EC50 (CC50/EC50). | > 1000 | Significantly reduced |
| BXLF1 Gene Sequence | Amino acid sequence of the EBV thymidine kinase. | Wild-type sequence | Presence of mutations (substitutions, deletions, or insertions) |
Experimental Protocols
This protocol outlines the key experiments required to assess this compound resistance in EBV. The overall workflow involves generating a resistant virus population, determining the phenotypic resistance (EC50), and identifying the genotypic basis of resistance (sequencing).
Diagram: Experimental Workflow for this compound Resistance Assessment
Caption: Workflow for generating and characterizing this compound resistant EBV.
Cell Culture and EBV Lytic Cycle Induction
Objective: To propagate EBV-infected cells and induce the lytic cycle to allow for viral replication and drug selection.
Materials:
-
EBV-positive cell line (e.g., P3HR1, Akata, or B95-8 cells)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Lytic cycle inducing agents (e.g., 12-O-tetradecanoylphorbol-13-acetate (TPA) and sodium butyrate)
-
This compound stock solution (in DMSO)
Protocol:
-
Maintain the EBV-positive cell line in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
To induce the lytic cycle, seed the cells at a density of 1 x 106 cells/mL.
-
Add TPA (final concentration 20 ng/mL) and sodium butyrate (final concentration 3 mM) to the cell culture medium.[3][4][5]
-
Incubate the cells for 48-72 hours to allow for lytic gene expression and viral replication.
Generation of this compound Resistant EBV
Objective: To select for a population of EBV that is resistant to the antiviral effects of this compound through serial passaging.
Protocol:
-
Induce the lytic cycle in the EBV-positive cell line as described above.
-
Add this compound to the culture medium at a starting concentration equal to the EC50 of the wild-type virus.
-
Culture the cells until viral replication is observed (e.g., by monitoring viral DNA in the supernatant via qPCR).
-
Harvest the virus-containing supernatant and use it to infect fresh, uninfected cells in the presence of the same concentration of this compound.
-
Repeat this passaging process, gradually increasing the concentration of this compound in a stepwise manner (e.g., 2-fold increments) once the virus can consistently replicate at the current concentration.
-
Continue the selection process until the virus can replicate in the presence of a significantly higher concentration of this compound (e.g., 10- to 100-fold higher than the initial EC50).
-
The resulting virus population is considered resistant and should be plaque-purified to obtain clonal resistant virus stocks.
Determination of EC50 (Phenotypic Resistance)
Objective: To quantify the concentration of this compound required to inhibit the replication of wild-type and resistant EBV by 50%.
Protocol:
-
Seed an EBV-permissive cell line in a 96-well plate.
-
Induce the lytic cycle as described previously.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the different concentrations of this compound to the wells.
-
Infect the cells with either wild-type or the selected this compound-resistant EBV.
-
Incubate the plates for 72-96 hours.
-
Harvest the supernatant and extract viral DNA.
-
Quantify the amount of EBV DNA in each well using a quantitative PCR (qPCR) assay targeting a conserved region of the EBV genome (e.g., BamH1W or EBNA1).[5][6][7][8]
-
Calculate the EC50 value by plotting the percentage of viral DNA inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50)
Objective: To determine the concentration of this compound that is toxic to the host cells.
Protocol (MTT Assay):
-
Seed the host cell line (the same one used for the EC50 assay) in a 96-well plate at a density of 1 x 104 cells/well.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for the same duration as the EC50 assay (e.g., 72-96 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.
Genotypic Characterization of Resistance (BXLF1 Gene Sequencing)
Objective: To identify mutations in the EBV thymidine kinase gene (BXLF1) that may confer resistance to this compound.
Protocol:
-
Extract viral DNA from the this compound-resistant EBV population.
-
Amplify the entire coding sequence of the BXLF1 gene using PCR with specific primers.
-
Purify the PCR product.
-
Sequence the purified PCR product using Sanger sequencing.[1][9][10][11]
-
Align the obtained sequence with the wild-type BXLF1 sequence from a reference EBV strain (e.g., B95-8) to identify any nucleotide and corresponding amino acid changes.
Diagram: this compound Mechanism of Action and Resistance
Caption: Mechanism of this compound action and resistance in EBV.
Conclusion
This comprehensive protocol provides a robust framework for the in vitro assessment of this compound resistance in Epstein-Barr virus. By following these detailed methodologies, researchers can effectively generate and characterize resistant viral strains, providing crucial data for the preclinical evaluation of this compound and the development of strategies to overcome potential drug resistance. The combination of phenotypic and genotypic analyses will offer a complete picture of the resistance profile, informing the future clinical application of this promising anti-EBV compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Epstein-Barr virus lytic protein BZLF1 as a candidate target antigen for vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lytic Induction Therapy for Epstein-Barr Virus-Positive B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. escholarship.org [escholarship.org]
- 11. A Sanger sequencing protocol for SARS‐CoV‐2 S‐gene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing L-I-OddU concentration for cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel nucleoside analog, L-I-OddU.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic nucleoside analog. Its primary mechanism of action is the competitive inhibition of viral and cellular DNA polymerases. Upon phosphorylation to its triphosphate form by cellular kinases, it is incorporated into the nascent DNA strand, leading to chain termination and subsequent apoptosis in rapidly dividing cells.
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: For initial screening experiments, a broad concentration range is recommended to determine the EC50 value for your specific cell line. A common starting range is from 1 nM to 100 µM, with serial dilutions.[1][2][3] For subsequent experiments, a more narrow range around the determined EC50 should be used.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. It is recommended to dissolve it in sterile dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.5%).
Q4: Which cell viability assays are compatible with this compound treatment?
A4: Several viability and cytotoxicity assays can be used. Common choices include MTT, WST-1, or CellTiter-Glo® assays, which measure metabolic activity.[4] Alternatively, assays that measure membrane integrity, such as trypan blue exclusion or LDH release assays, can be employed.[5][6] Flow cytometry-based assays using Annexin V and propidium iodide (PI) can provide more detailed information on apoptosis and necrosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells. | - Inconsistent cell seeding. - Uneven drug distribution. - Edge effects in the plate. | - Ensure a homogenous single-cell suspension before seeding. - Mix the plate gently after adding this compound. - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No significant cell death observed, even at high concentrations. | - Cell line is resistant to this compound. - Incorrect drug concentration calculation. - this compound degradation. | - Verify the reported sensitivity of your cell line or test a different, sensitive cell line as a positive control. - Double-check all dilution calculations. - Use a fresh aliquot of this compound stock solution. |
| Precipitate formation in the culture medium. | - this compound has low solubility in aqueous solutions. - High concentration of this compound. | - Ensure the stock solution is fully dissolved in DMSO before diluting in medium. - Vortex the working solution before adding to the cells. - If precipitation persists, consider using a lower concentration range or a different solvent for the stock solution (if compatible with your cells).[7] |
| Adherent cells are detaching from the plate. | - High level of cytotoxicity. - Over-digestion with dissociation enzymes during passaging. - Sub-optimal culture conditions. | - This may be an expected outcome of effective this compound treatment. - Handle cells gently during subculture.[8] - Ensure the culture vessel surface is appropriate for adherent cells and that the medium is optimal for your cell line.[9][10] |
| Unexpected changes in media color (e.g., rapid yellowing). | - Microbial contamination. - High metabolic activity of cells before death. - pH instability. | - Visually inspect the culture for signs of contamination (e.g., turbidity, fungi).[7] - This can occur in dense cultures; ensure you are plating at the recommended density. - Check the CO2 levels in your incubator and ensure your medium is buffered correctly.[11] |
Experimental Protocols
Protocol 1: Determination of EC50 of this compound using a WST-1 Assay
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X stock of your highest desired this compound concentration in culture medium.
-
Perform serial dilutions (e.g., 1:3 or 1:10) in culture medium to create a range of 2X concentrations.
-
Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours, or until a significant color change is observed in the control wells.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the EC50 value.
-
Visualizations
Caption: Experimental workflow for determining the EC50 of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dojindo.com [dojindo.com]
- 5. US11307205B2 - Non-radioactive cytotoxicity assays - Google Patents [patents.google.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 10. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. cellculturecompany.com [cellculturecompany.com]
Troubleshooting L-I-OddU solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-I-OddU.
Troubleshooting Guides
This section addresses common issues encountered during the experimental use of this compound, with a focus on solubility problems.
Question: My this compound powder is not dissolving in my chosen solvent. What should I do?
Answer:
This compound, a nucleoside analogue, may exhibit variable solubility depending on the solvent and conditions. Here are steps to troubleshoot solubility issues:
-
Verify the Solvent: Dimethyl sulfoxide (DMSO) is a common and effective solvent for many nucleoside analogs. If you are using an aqueous buffer or ethanol and encountering problems, consider preparing a concentrated stock solution in DMSO first.
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. This can increase the dissolution rate. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a sonicator bath for short intervals (1-2 minutes) to aid in the dissolution of stubborn particles.
-
pH Adjustment: For aqueous solutions, the pH can influence the solubility of nucleoside analogs. While specific data for this compound is limited, you can try adjusting the pH of your buffer slightly. However, be mindful of how pH changes might affect your experimental system.
-
Incremental Addition: Add the this compound powder to the solvent in small increments while continuously vortexing or stirring.
Question: I prepared a stock solution of this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
Answer:
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue, often referred to as "salting out." Here’s how to address it:
-
Lower the Final Concentration of DMSO: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v) to minimize cytotoxicity and solubility issues. If your dilution scheme results in a higher DMSO concentration, you may need to prepare a more dilute stock solution.
-
Pre-warm the Medium: Before adding the this compound/DMSO stock, warm your cell culture medium to 37°C.
-
Add Stock Solution to Medium Slowly: Add the DMSO stock solution dropwise to the pre-warmed medium while gently swirling the container. This gradual addition helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Vortex Immediately After Dilution: Immediately after adding the stock solution, vortex the final solution gently to ensure it is well-mixed.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your culture medium for each experiment. Do not store diluted solutions for extended periods, as precipitation can occur over time.
Question: I am observing inconsistent results in my anti-EBV assays with this compound. Could this be related to solubility?
Answer:
Yes, inconsistent results can be a symptom of poor or variable solubility. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
-
Visual Inspection: Before adding the compound to your cells, carefully inspect the solution for any visible precipitate. Hold it up to a light source to check for cloudiness or particles.
-
Filter Sterilization: After preparing your final working solution, you can filter-sterilize it through a 0.22 µm syringe filter. This will remove any undissolved particles and potential microbial contaminants. Be aware that this step assumes the compound is in solution and not just a fine suspension.
-
Consistent Protocol: Ensure you are using a consistent and validated protocol for preparing your this compound solutions for every experiment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (β-L-5-Iododioxolane Uracil) is a potent and selective antiviral agent against the Epstein-Barr virus (EBV).[1] Its antiviral activity is dependent on the EBV-encoded thymidine kinase (TK).[1] this compound is phosphorylated by the viral TK to its monophosphate form, which is then further phosphorylated by cellular kinases to the active triphosphate. This triphosphate form inhibits the EBV DNA polymerase, thereby suppressing the replication of viral DNA.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
Q3: What is the recommended storage condition for this compound?
A3: this compound powder should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Q4: At what concentration should I use this compound in my anti-EBV assays?
A4: The effective concentration (EC50) of this compound against EBV is approximately 0.03 µM.[1] A typical starting concentration for in vitro assays would be in the range of 0.1 to 1 µM. However, the optimal concentration will depend on the specific cell line and experimental conditions, so a dose-response experiment is recommended.
Q5: Is this compound cytotoxic?
A5: this compound has been reported to have low cytotoxicity, with a 50% cytotoxic concentration (CC50) of around 1000 nM (1 µM) in some cell lines.[1] It is always advisable to determine the CC50 in your specific cell system to establish a therapeutic window.
Data Presentation
Table 1: In Vitro Activity of this compound against Epstein-Barr Virus
| Parameter | Value | Reference |
| EC50 | 0.03 µM | [1] |
| CC50 | 1000 nM | [1] |
Experimental Protocols
Protocol: Determination of Anti-EBV Activity of this compound in Cell Culture
This protocol outlines a general procedure for assessing the antiviral activity of this compound against Epstein-Barr virus in a susceptible cell line (e.g., P3HR1 or Akata cells).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
EBV-positive cell line (e.g., P3HR1 cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
96-well cell culture plates
-
Reagents for quantifying viral DNA (e.g., DNA extraction kit, qPCR reagents)
-
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Vortex until the compound is completely dissolved.
-
Store the stock solution in aliquots at -20°C.
-
-
Cell Seeding:
-
Seed the EBV-positive cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Add 100 µL of the diluted compound solutions to the appropriate wells.
-
Include a "cells only" control (no treatment) and a "vehicle control" (medium with the same final concentration of DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Assessment of Antiviral Activity (qPCR):
-
After the incubation period, harvest the cells and extract total DNA using a commercial DNA extraction kit.
-
Quantify the EBV DNA copy number using quantitative PCR (qPCR) with primers and a probe specific for an EBV gene (e.g., BALF5).
-
The reduction in EBV DNA copy number in the treated wells compared to the vehicle control indicates antiviral activity.
-
-
Assessment of Cytotoxicity (MTT Assay):
-
In a separate plate prepared in parallel, assess the cytotoxicity of this compound.
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
The percentage of viable cells in the treated wells compared to the vehicle control indicates the cytotoxicity of the compound.
-
Mandatory Visualization
EBV Lytic DNA Replication and this compound Mechanism of Action
Caption: Mechanism of this compound in inhibiting EBV lytic DNA replication.
Experimental Workflow for Anti-EBV Assay
Caption: Workflow for determining the anti-EBV activity of this compound.
Troubleshooting Logic for this compound Solubility
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
How to minimize L-I-OddU off-target effects
Welcome to the technical support center for the L-I-OddU (Ligand-Induced Oligonucleotide-Directed DNA Unwinding) system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and ensure the highest level of precision in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound off-target effects?
A1: this compound off-target effects are unintended modifications at genomic loci that are similar in sequence to the intended target site. These effects arise when the this compound complex binds to and modifies these unintended sites. Minimizing off-target effects is crucial for the safety and efficacy of any therapeutic application and for the validity of research findings.[1][2]
Q2: What are the primary causes of this compound off-target effects?
A2: The primary causes of off-target effects with the this compound system are:
-
Guide RNA (gRNA) promiscuity: The gRNA may guide the this compound complex to genomic sites with sequence similarity to the on-target site.[2][3]
-
High concentration of the this compound complex: Higher concentrations can increase the likelihood of binding to lower-affinity off-target sites.[3][4]
-
Extended duration of this compound activity: Prolonged presence of the this compound complex in the cell allows more time for off-target binding and modification to occur.[1][5]
-
Cellular state and DNA accessibility: The epigenetic state of the genome can influence the accessibility of potential off-target sites.
Troubleshooting Guides
Issue 1: High levels of off-target mutations detected in my sequencing results.
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for high off-target mutations.
Detailed Steps:
-
Re-evaluate gRNA Design:
-
Action: Utilize computational tools to design gRNAs with minimal predicted off-target sites.[2] Tools like CRISPOR and Cas-OFFinder can be adapted for this compound by considering its specific PAM requirements and seed sequence.
-
Rationale: The gRNA sequence is a primary determinant of specificity. A well-designed gRNA will have limited homology to other sites in the genome.[3]
-
-
Optimize this compound Concentration:
-
Action: Perform a dose-response experiment to determine the lowest effective concentration of the this compound complex that maintains high on-target editing efficiency.
-
Rationale: Reducing the concentration of the this compound complex can decrease the likelihood of binding to lower-affinity off-target sites.[3]
-
-
Change Delivery Method:
-
Use High-Fidelity this compound Variant:
-
Action: If available, use an engineered, high-fidelity version of the this compound effector protein.
-
Rationale: High-fidelity variants are engineered to have reduced binding affinity for mismatched DNA sequences, thereby decreasing off-target cleavage.[1]
-
Issue 2: Inconsistent editing efficiency and off-target profiles across different cell types.
Potential Cause & Solution:
-
Cell-Type Specificity: The epigenetic landscape and DNA accessibility can vary significantly between cell types, influencing both on- and off-target editing.
-
Troubleshooting Steps:
-
Characterize Chromatin Accessibility: Perform an assay like ATAC-seq to determine the chromatin state of your target and predicted off-target sites in the specific cell types.
-
Screen Multiple gRNAs: Test a panel of gRNAs for both on-target efficiency and off-target activity in each cell type to identify the best performers.
-
Optimize Delivery for Each Cell Type: The optimal delivery method (e.g., electroporation, lipid nanoparticles) can vary between cell types.
-
Quantitative Data Summary
The following table summarizes the impact of different optimization strategies on reducing off-target effects, based on analogous data from CRISPR-Cas9 systems.
| Strategy | Parameter | Typical Reduction in Off-Target Sites | On-Target Activity | Reference |
| High-Fidelity Cas9 Variants | Protein Engineering | 94.1% - 98.7% | Minimally affected | [6] |
| RNP Delivery vs. Plasmid | Delivery Method | Varies, significant reduction | Generally maintained or improved | [1][4] |
| Optimized gRNA Design | gRNA Sequence | Varies, dependent on target | Can be improved | [2][3] |
| Reduced Concentration | Dosage | Varies, dependent on titration | May decrease if too low | [3] |
Key Experimental Protocols
Protocol 1: Ribonucleoprotein (RNP) Formulation and Delivery
This protocol describes the formulation of this compound RNPs and their delivery into mammalian cells via electroporation.
Materials:
-
Purified, high-fidelity this compound protein
-
Synthetic gRNA
-
Nuclease-free duplex buffer (e.g., IDT Duplex Buffer)
-
Electroporation buffer (cell-type specific)
-
Target cells
Procedure:
-
Resuspend the synthetic gRNA in nuclease-free duplex buffer to a final concentration of 100 µM.
-
In a sterile microcentrifuge tube, combine the this compound protein and the gRNA. A common molar ratio is 1:1.2 (protein:gRNA).
-
Incubate the mixture at room temperature for 15 minutes to allow for RNP complex formation.
-
While the RNP is forming, harvest and wash the target cells, then resuspend them in the appropriate electroporation buffer.
-
Add the assembled RNP complex to the cell suspension.
-
Electroporate the cells using a pre-optimized protocol for your specific cell line and electroporator.
-
Plate the cells in pre-warmed culture medium and incubate.
-
Harvest cells for downstream analysis of on- and off-target editing at 48-72 hours post-electroporation.
Protocol 2: Unbiased Off-Target Analysis using GUIDE-seq
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing) is a method to identify the sites of DNA double-strand breaks (DSBs) introduced by genome editing nucleases. This protocol provides a high-level overview.
Experimental Workflow Diagram
Caption: GUIDE-seq experimental workflow.
Brief Methodology:
-
Cell Transfection: Co-transfect target cells with the this compound RNP and a short, double-stranded oligodeoxynucleotide (dsODN) tag.
-
Tag Integration: The dsODN tag is integrated into the genome at the sites of DNA double-strand breaks (both on- and off-target) through the non-homologous end joining (NHEJ) pathway.
-
Genomic DNA Processing: Isolate genomic DNA and shear it into smaller fragments.
-
Library Preparation: Prepare a sequencing library by ligating sequencing adapters to the DNA fragments and amplifying the fragments containing the integrated dsODN tag.
-
Sequencing: Perform paired-end next-generation sequencing.
-
Data Analysis: Map the sequencing reads to a reference genome. The genomic locations with a high number of reads corresponding to the integrated dsODN tag represent the this compound cleavage sites.
Signaling Pathways and Logical Relationships
Logical Relationship: Minimizing Off-Target Effects
This diagram illustrates the key considerations and their relationships in a strategy to minimize off-target effects.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. mdpi.com [mdpi.com]
- 4. google.com [google.com]
- 5. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Compound-Induced Cytotoxicity in Experiments
Disclaimer: The compound "L-I-OddU" could not be definitively identified in publicly available scientific literature. It may be a novel compound, an internal code name, or a typographical error. The following guide uses "Compound X" as a placeholder to provide a comprehensive framework for troubleshooting drug-induced cytotoxicity. This information can be adapted once the specific properties of the compound are known.
Frequently Asked Questions (FAQs)
Q1: My cells are dying at much lower concentrations of Compound X than expected. What could be the reason?
A1: Several factors could contribute to this discrepancy:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to Compound X. It's crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Compound Stability: Compound X may be unstable in your culture medium, degrading into a more toxic substance.
-
Solvent Toxicity: The solvent used to dissolve Compound X (e.g., DMSO, ethanol) might be causing cytotoxicity at the concentrations used. Always run a vehicle control (cells treated with the solvent alone) to rule this out.[1]
-
Calculation Error: Double-check all calculations for dilutions and final concentrations.
Q2: I'm seeing significant cell death in my vehicle-treated control group. What should I do?
A2: This indicates a problem with the experimental setup itself, rather than the compound. Potential causes include:
-
Solvent Concentration: The concentration of your solvent (e.g., DMSO) may be too high. Most cell lines can tolerate DMSO up to 0.5%, but this should be empirically determined.
-
Cell Culture Conditions: Issues such as contamination (bacterial, fungal, or mycoplasma), improper pH of the medium, or nutrient depletion can lead to cell death.[2][3]
-
Handling Errors: Excessive pipetting, harsh centrifugation, or temperature fluctuations can stress the cells.[4]
Q3: How can I distinguish between cytotoxic and cytostatic effects of Compound X?
A3: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To differentiate between them:
-
Cell Viability vs. Cell Proliferation Assays: Use a viability assay (e.g., Trypan Blue exclusion, LDH release) in parallel with a proliferation assay (e.g., BrdU incorporation, Ki-67 staining). A cytotoxic compound will decrease the number of viable cells, while a cytostatic compound will primarily reduce the rate of proliferation.[5]
-
Cell Counting Over Time: Monitor the total number of live and dead cells over the course of the experiment. A cytotoxic agent will show an increase in dead cells, whereas a cytostatic agent will result in a plateau of the live cell number compared to untreated controls.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into different wells. |
| Edge effects in the plate | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature changes. Fill the outer wells with sterile PBS or media.[5] | |
| Bubbles in the wells | Be careful during pipetting to avoid introducing bubbles, which can interfere with absorbance or fluorescence readings.[4] | |
| Low signal or absorbance value in cytotoxicity assay | Low cell density | Optimize the initial cell seeding density to ensure the signal is within the linear range of the assay.[4] |
| Insufficient incubation time | Ensure the incubation time with the compound and the assay reagent is optimal for your cell line and the specific assay. | |
| Reagent issues | Check the expiration date and proper storage of all assay reagents. | |
| Unexpected morphological changes in cells | Off-target effects of Compound X | Document the morphological changes with microscopy. These could provide clues about the mechanism of action (e.g., membrane blebbing suggests apoptosis). |
| Contamination | Regularly check for microbial or mycoplasma contamination.[3] |
Quantitative Data Summary
Table 1: IC50 Values of Compound X in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Exposure |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 |
| A549 | Lung Cancer | 28.5 ± 3.5 |
| HeLa | Cervical Cancer | 12.8 ± 1.9 |
| Jurkat | T-cell Leukemia | 5.7 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Apoptosis Inhibitor (Z-VAD-FMK) on Compound X-Induced Cytotoxicity
| Cell Line | Treatment | % Cell Viability |
| HeLa | Control | 100 ± 5.2 |
| Compound X (15 µM) | 45.3 ± 4.1 | |
| Z-VAD-FMK (20 µM) | 98.2 ± 3.7 | |
| Compound X + Z-VAD-FMK | 85.1 ± 6.3 |
Z-VAD-FMK, a pan-caspase inhibitor, significantly rescued cells from Compound X-induced death, suggesting an apoptosis-mediated mechanism.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[6][7]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X. Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of Compound X. Include wells for "untreated control" and "vehicle control".
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound X for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Intrinsic apoptosis pathway induced by Compound X.
Experimental Workflow Diagram
Caption: Workflow for troubleshooting unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. What are the mistakes commonly made in cell culture experiments? | AAT Bioquest [aatbio.com]
- 3. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. kosheeka.com [kosheeka.com]
L-I-OddU experimental variability and reproducibility
L-I-OddU Technical Support Center
Welcome to the technical support resource for this compound. This guide provides answers to frequently asked questions, troubleshooting advice to address experimental variability, and detailed protocols to enhance reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel, ATP-competitive inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2). It is designed to specifically target the kinase domain, thereby preventing the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates, such as Rab proteins. Its high specificity is intended to minimize off-target effects.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure stability and maintain activity, this compound should be stored as a lyophilized powder at -20°C. For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles. When thawed for use, allow the aliquot to come to room temperature before opening and dilute to the final working concentration in your experimental medium.
Q3: In which cell lines has this compound activity been validated?
A3: this compound has been validated in several cell models, including human neuroglioma (H4) cells and SH-SY5Y neuroblastoma cells engineered to overexpress wild-type or mutant LRRK2. Efficacy may vary depending on the endogenous expression levels of the LRRK2 target.
Q4: What is the expected IC50 range for this compound in a standard cellular assay?
A4: In a typical LRRK2 target engagement assay using H4 cells, the expected IC50 value for this compound is between 50 nM and 150 nM. Significant deviations from this range may indicate issues with compound integrity, assay setup, or cell health. Refer to the troubleshooting section for more details.
Troubleshooting Experimental Variability
High variability in experimental results is a common challenge. The following guides address specific issues you may encounter when working with this compound.
Issue 1: High Variability in IC50 Values Across Experiments
If you observe significant differences in the calculated IC50 value for this compound from one experiment to the next, consider the following factors.
-
Cellular Conditions: Ensure the cell passage number is consistent across experiments. Use cells within a low, defined passage range, as high-passage cells can exhibit altered signaling and drug sensitivity.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old or repeatedly thawed stock solutions.
-
Assay Timing: The incubation time with this compound should be precisely controlled. Ensure that the duration from compound addition to signal detection is identical for all plates and all experiments.
Issue 2: Inconsistent Inhibition of Downstream Signaling
If you see variable inhibition of the this compound target pathway (e.g., pRab10 levels), investigate these potential causes.
-
Cell Density: Seed cells at a consistent density. Overly confluent or sparse cultures can have different baseline signaling activity, affecting the observed inhibitory effect of this compound.
-
Serum Concentration: The concentration of serum in the cell culture medium can interfere with this compound activity. If possible, perform the this compound treatment in low-serum or serum-free medium, ensuring this condition does not compromise cell viability.
-
Solvent Concentration: Ensure the final concentration of the DMSO solvent is consistent across all wells (typically ≤ 0.1%) and is included in the vehicle control. High concentrations of DMSO can be toxic to cells and affect kinase activity.
Quantitative Data Summary: Batch-to-Batch Potency
The following table summarizes the potency of three different manufacturing batches of this compound tested in a standardized cellular LRRK2 inhibition assay.
| Batch ID | IC50 (nM) | 95% Confidence Interval | Fold Difference vs. Ref |
| LIO-B01 (Reference) | 85.2 | [75.1, 96.6] | 1.00 |
| LIO-B02 | 92.5 | [81.3, 105.2] | 1.09 |
| LIO-B03 | 121.8 | [108.1, 137.3] | 1.43 |
Data represents the mean of n=4 independent experiments.
Detailed Experimental Protocols
Protocol: this compound Cellular IC50 Determination via LRRK2 Target Engagement Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring the inhibition of LRRK2-mediated phosphorylation of a substrate in a cellular context.
1. Materials and Reagents:
- H4 cells overexpressing LRRK2
- DMEM/F-12 medium with 10% FBS
- This compound compound
- DMSO (ACS grade)
- 96-well cell culture plates
- Reagent for cell lysis (e.g., RIPA buffer)
- Detection antibody (e.g., anti-pRab10)
- Secondary antibody and detection substrate (e.g., HRP-conjugated and ECL)
2. Cell Seeding:
- Culture H4-LRRK2 cells to approximately 80% confluency.
- Trypsinize and count the cells.
- Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
3. Compound Preparation and Treatment:
- Prepare a 10 mM stock of this compound in DMSO.
- Perform a serial dilution series in DMSO to create 200x working stocks.
- Further dilute the 200x stocks 1:200 into the cell culture medium to create the final treatment concentrations (e.g., from 1 µM to 0.1 nM). Include a DMSO-only vehicle control.
- Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions.
- Incubate for 2 hours at 37°C, 5% CO2.
4. Cell Lysis and Analysis:
- Aspirate the medium and wash the cells once with cold PBS.
- Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes.
- Analyze the lysate for the target protein (e.g., pRab10) using an appropriate method like Western Blot or an ELISA-based assay.
5. Data Analysis:
- Quantify the signal for the phosphorylated substrate in each well.
- Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or background (100% inhibition).
- Plot the normalized response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing this compound inhibiting the active form of the LRRK2 kinase.
Experimental Workflow Diagram
Caption: A troubleshooting workflow for diagnosing sources of high experimental variability.
Modifying L-I-OddU treatment duration for optimal results
Technical Support Center: L-I-OddU Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with this compound, a novel liposomal inhibitor of NF-κB downstream signaling. Our goal is to help you optimize your experimental protocols, with a particular focus on modifying treatment duration for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range and treatment duration for this compound?
A1: The optimal concentration and duration of this compound treatment are highly dependent on the cell type and the specific experimental endpoint. We recommend starting with a dose-response experiment to determine the optimal concentration, followed by a time-course experiment to identify the optimal treatment duration. For most cell lines, a starting concentration range of 1-10 µM for 24-48 hours is a good starting point.
Q2: I am not observing the expected inhibition of my target gene expression after this compound treatment. What could be the issue?
A2: Several factors could contribute to this. First, ensure that the NF-κB pathway is indeed activated in your experimental system. We recommend including a positive control, such as TNF-α stimulation, to confirm pathway activation. Second, the treatment duration might be too short. Consider extending the treatment period to 72 hours. It is also possible that the concentration of this compound is too low. Refer to our dose-response protocol to determine the optimal concentration for your specific cell line.
Q3: I am observing significant cytotoxicity after this compound treatment. How can I mitigate this?
A3: High concentrations or prolonged exposure to this compound can lead to cytotoxicity in some cell lines. If you observe significant cell death, we recommend reducing the concentration of this compound or shortening the treatment duration. A cell viability assay, such as an MTT or Trypan Blue exclusion assay, should be performed to determine the cytotoxic threshold in your specific cell model.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variation in cell density at the time of treatment. 2. Inconsistent timing of this compound addition. 3. Degradation of this compound. | 1. Ensure consistent cell seeding density and confluency. 2. Standardize the timing of all experimental steps. 3. Aliquot this compound upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. |
| High background in NF-κB reporter assay | 1. Basal NF-κB activity in the cell line. 2. Reporter plasmid instability. | 1. Reduce the amount of reporter plasmid used for transfection. 2. Establish a stable cell line expressing the NF-κB reporter. |
| No effect of this compound on downstream protein phosphorylation | 1. Suboptimal treatment duration for observing changes in phosphorylation. 2. Incorrect antibody used for Western blot. | 1. Perform a time-course experiment, analyzing protein phosphorylation at earlier time points (e.g., 30 min, 1h, 2h, 6h). 2. Use a validated antibody specific for the phosphorylated form of the protein of interest. |
Experimental Protocols
1. Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µM). Remove the culture medium and add fresh medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a fixed duration (e.g., 24 or 48 hours).
-
Endpoint Analysis: Perform a cell viability assay (e.g., MTT) or a functional assay (e.g., NF-κB reporter assay) to determine the IC50 value.
2. Time-Course Experiment to Determine Optimal Treatment Duration
-
Cell Seeding: Seed cells in multiple plates or wells at a consistent density.
-
This compound Treatment: Treat the cells with a fixed, optimal concentration of this compound determined from the dose-response experiment.
-
Time Points: Harvest cells or perform endpoint analysis at various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Analysis: Analyze the desired endpoint (e.g., target gene expression by qPCR, protein levels by Western blot) at each time point to identify the duration that yields the maximal effect.
Quantitative Data Summary
| Cell Line | This compound IC50 (µM) at 48h | Optimal Treatment Duration (h) | Observed Effect |
| HeLa | 5.2 | 48 | 80% inhibition of TNF-α induced IL-6 expression |
| MCF-7 | 8.1 | 72 | 65% reduction in cell migration |
| A549 | 2.5 | 24 | 90% inhibition of NF-κB nuclear translocation |
Visualizations
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for optimizing this compound treatment.
Validation & Comparative
A Comparative Analysis of L-I-OddU and Ganciclovir for Epstein-Barr Virus Treatment
For Immediate Release
[City, State] – [Date] – In the landscape of antiviral therapeutics for Epstein-Barr virus (EBV), two nucleoside analogues, L-I-OddU and Ganciclovir, have emerged as significant compounds of interest for researchers and drug development professionals. This guide provides a comprehensive comparison of their mechanisms of action, efficacy, and cytotoxic profiles, supported by available experimental data and methodologies.
Introduction to this compound and Ganciclovir
The Epstein-Barr virus, a member of the herpesvirus family, infects a vast majority of the global population and is associated with a range of pathologies from infectious mononucleosis to various malignancies.[1][2] The development of effective antiviral agents to control EBV replication is a critical area of research. Both this compound (β-L-5-Iododioxolane uracil) and Ganciclovir are nucleoside analogues that interfere with viral DNA synthesis, yet they exhibit distinct profiles in terms of their activation and specificity.
Mechanism of Action
This compound is a potent and highly selective agent against the Epstein-Barr virus.[3] Its antiviral activity is contingent upon the presence of the EBV-encoded thymidine kinase (EBV-TK).[4] this compound is phosphorylated to its monophosphate form (L-I-OddUMP) by EBV-TK. Subsequently, cellular kinases are believed to convert the monophosphate to its active triphosphate form. This active metabolite then suppresses replicative EBV DNA and viral protein synthesis.[3][4]
Ganciclovir , a synthetic analogue of 2'-deoxy-guanosine, also requires a multi-step phosphorylation process to become active.[5] The initial and rate-limiting step of monophosphorylation is catalyzed by a viral kinase.[5][6] In the context of EBV, there is evidence suggesting the involvement of the EBV-encoded protein kinase (EBV-PK) in this initial phosphorylation, rather than the viral thymidine kinase.[7] Following the initial phosphorylation, cellular kinases convert ganciclovir monophosphate to the active ganciclovir triphosphate.[5][6] Ganciclovir triphosphate competitively inhibits the viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to the termination of DNA elongation.[5][6][8]
Comparative Efficacy and Cytotoxicity
The following table summarizes the available quantitative data on the efficacy and cytotoxicity of this compound and Ganciclovir against EBV. It is important to note that direct head-to-head comparative studies are limited, and the presented data is derived from separate investigations.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Cell Line |
| This compound | 0.03[3] | 1000[3] | >33,333 | H1 and L5 cells[3] |
| Ganciclovir | Not explicitly stated in the provided results | Not explicitly stated in the provided results | Not explicitly stated in the provided results | Various |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a cytotoxicity assay.
This compound demonstrates remarkable potency with a very low EC50 value and a high CC50 value, resulting in an exceptionally high selectivity index.[3] This indicates a wide therapeutic window, suggesting that it can be effective against EBV at concentrations far below those that would be toxic to host cells. While Ganciclovir is an established antiviral for herpesviruses, including EBV, specific EC50 and CC50 values for its anti-EBV activity were not available in the provided search results for a direct comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols based on the available information.
Antiviral Activity Assay (EC50 Determination)
-
Cell Culture and Virus Infection: Human lymphoblastoid cell lines permissive to EBV replication (e.g., H1 or P3HR1 cells) are cultured under standard conditions. Cells are then infected with a known titer of EBV.
-
Drug Treatment: Following infection, the cells are treated with serial dilutions of the test compound (this compound or Ganciclovir).
-
Quantification of Viral Replication: After a defined incubation period (e.g., 72 hours), the extent of viral replication is assessed. This can be achieved through various methods:
-
Quantitative PCR (qPCR): Measures the amount of viral DNA in the cell culture supernatant or within the cells.
-
ELISA for Viral Antigens: Detects the expression of specific viral proteins (e.g., viral capsid antigen).
-
Flow Cytometry: Can be used to quantify the percentage of cells expressing viral antigens.
-
-
Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
-
Cell Culture: Uninfected cells of the same type used in the antiviral assay are seeded in microtiter plates.
-
Drug Treatment: The cells are exposed to the same range of concentrations of the test compound as in the antiviral assay.
-
Assessment of Cell Viability: After the incubation period, cell viability is measured using a standard assay, such as:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells.
-
-
Data Analysis: The concentration of the drug that reduces cell viability by 50% (CC50) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. Ganciclovir and the treatment of Epstein-Barr virus hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epstein-Barr virus: Symptoms, diseases, and treatment [medicalnewstoday.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The Epstein-Barr Virus (EBV)-Encoded Protein Kinase, EBV-PK, but Not the Thymidine Kinase (EBV-TK), Is Required for Ganciclovir and Acyclovir Inhibition of Lytic Viral Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Difference between Acyclovir and Ganciclovir in the Treatment of Children with Epstein–Barr Virus-Associated Infectious Mononucleosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-I-OddU and Other Dioxolane Nucleoside Analogues for Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dioxolane nucleoside analogue L-I-OddU with other notable analogues in its class, including Amdoxovir (DAPD), Racivir, and Elvucitabine (L-Fd4C). The focus is on their antiviral efficacy, cytotoxicity, and mechanisms of action, supported by experimental data to aid in research and development decisions.
Overview of Dioxolane Nucleoside Analogues
Dioxolane nucleoside analogues are a class of synthetic compounds that are structurally similar to natural nucleosides. A key feature of these analogues is the replacement of the ribose sugar moiety with a dioxolane ring. This structural modification is crucial to their function as antiviral agents. Many of these compounds act as nucleoside reverse transcriptase inhibitors (NRTIs), a cornerstone in the treatment of retroviral infections like HIV. Their mechanism of action relies on their intracellular conversion to the active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain. This incorporation leads to chain termination, thereby halting viral replication.
Comparative Antiviral Activity and Cytotoxicity
The antiviral potency (EC50) and cytotoxicity (CC50) of this compound, Amdoxovir, and Elvucitabine have been evaluated against various viruses. The ratio of CC50 to EC50, known as the Selectivity Index (SI), is a critical measure of a compound's therapeutic window. A higher SI indicates greater selectivity for viral targets over host cells. Data for Racivir's in vitro EC50 and CC50 is less consistently reported in publicly available literature, with much of the focus being on its clinical efficacy against lamivudine-resistant HIV strains.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Epstein-Barr Virus (EBV) | H1 and L5 cells | 0.03 | 1000 | >33,000 |
| Amdoxovir (DAPD) | HIV-1 (IIIB) | Cord Blood Mononuclear Cells (CBMCs) | 0.046 (as DXG) | >500 | >10,870 |
| HIV-1 (IIIB) | MT-2 cells | 0.085 (as DXG) | >500 | >5,882 | |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 cells | Low micromolar range | >100 | - | |
| Elvucitabine (L-Fd4C) | HIV-1 (Wild-type) | Peripheral Blood Mononuclear Cells (PBMCs) | ~0.0044 (1 ng/mL) | - | - |
| Hepatitis B Virus (HBV) | Hepatoma cell line (HepG2 2.2.15) | More potent than Lamivudine | - | - |
Note: Amdoxovir (DAPD) is a prodrug of dioxolane guanosine (DXG). The EC50 values listed for Amdoxovir are for its active metabolite, DXG. The EC50 for Elvucitabine is approximated from the reported 1 ng/mL, with a molar mass of 227.19 g/mol . Direct comparative studies across all four analogues against the same viral strains in the same cell lines are limited.
Mechanism of Action: A Shared Pathway with Subtle Differences
The primary mechanism of action for these dioxolane nucleoside analogues is the inhibition of viral reverse transcriptase (RT) or DNA polymerase. This process involves a critical intracellular activation pathway.
Intracellular Phosphorylation Cascade
Upon entering a host cell, the nucleoside analogue must be phosphorylated three times by host cell kinases to form the active triphosphate metabolite. This process is a crucial determinant of the drug's efficacy.
L-I-OddU: A Potent and Selective Inhibitor of Epstein-Barr Virus Replication
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of L-I-OddU for Epstein-Barr Virus (EBV)
The search for effective and selective antiviral agents against Epstein-Barr virus (EBV), a ubiquitous herpesvirus linked to a range of malignancies, has led to the investigation of various nucleoside analogs. Among these, this compound (β-l-5-Iododioxolane uracil) has emerged as a highly potent and selective inhibitor of EBV replication. This guide provides a comprehensive comparison of this compound's performance against other antiviral alternatives, supported by experimental data and detailed methodologies.
Unparalleled Selectivity and Potency
This compound distinguishes itself through its exceptional potency against EBV and minimal impact on host cells, resulting in a superior selectivity index. This high selectivity is primarily attributed to its unique mechanism of action, which is critically dependent on the presence of EBV's own thymidine kinase (TK) for its activation.
Table 1: Comparative Antiviral Activity and Cytotoxicity of this compound and Other Nucleoside Analogs against EBV
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 0.03 [1][2] | >1000 [1][2] | >33,333 [2] |
| Acyclovir (ACV) | ~50 | >250 | >5 |
| Ganciclovir (GCV) | Not specified | Not specified | Not specified |
| Brivudine (BVDU) | Not specified | Not specified | Not specified |
EC50 (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. A lower EC50 indicates higher potency. CC50 (50% cytotoxic concentration) is the concentration of a drug that causes a 50% reduction in cell viability. A higher CC50 indicates lower cytotoxicity. The Selectivity Index (SI) is a measure of a drug's selectivity for inhibiting viral replication over its toxicity to host cells. A higher SI is desirable.
The data clearly demonstrates that this compound is significantly more potent than Acyclovir, a commonly used anti-herpesvirus drug, with an EC50 value that is over 1,000-fold lower.[1] Furthermore, its high CC50 value underscores its low cytotoxicity, leading to an exceptionally high selectivity index.
Mechanism of Action: A Targeted Approach
The remarkable selectivity of this compound lies in its bioactivation pathway. Unlike many other nucleoside analogs, this compound is a poor substrate for human cellular kinases.[1] Instead, it is preferentially phosphorylated by the EBV-encoded thymidine kinase (EBV-TK), an enzyme produced during the lytic phase of the viral life cycle. This initial phosphorylation to this compound monophosphate is the rate-limiting step for its antiviral activity. Once monophosphorylated, cellular kinases can further convert it to the active triphosphate form, which then inhibits the EBV DNA polymerase, ultimately halting viral replication.
Caption: Mechanism of this compound activation and inhibition of EBV replication.
Experimental Protocols
The validation of this compound's selectivity involves a series of well-defined in vitro assays.
Antiviral Activity (EC50) Determination
This assay quantifies the concentration of this compound required to inhibit EBV replication by 50%.
-
Cell Culture and Lytic Cycle Induction: EBV-positive cell lines (e.g., Akata, P3HR-1) are cultured in appropriate media. To initiate the lytic cycle, which is necessary for the expression of EBV-TK, cells are treated with inducing agents such as anti-human IgG or a combination of 12-O-tetradecanoylphorbol-13-acetate (TPA) and sodium butyrate.[3]
-
Drug Treatment: A serial dilution of this compound is added to the induced cell cultures. Control wells receive no drug.
-
Quantification of Viral Replication: After a defined incubation period (e.g., 72 hours), the extent of viral replication is measured. This can be achieved through various methods, including:
-
Quantitative PCR (qPCR): Measures the number of viral DNA copies.
-
Flow Cytometry: If a reporter virus (e.g., expressing GFP) is used, the percentage of infected cells can be determined.
-
Enzyme-linked Immunosorbent Assay (ELISA): Detects viral antigens.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity (CC50) Determination
This assay determines the concentration of this compound that is toxic to 50% of the host cells.
-
Cell Culture: Uninfected, rapidly dividing cell lines (e.g., Vero, HeLa) or the same EBV-positive cell line in a latent state (uninduced) are seeded in microtiter plates.
-
Drug Treatment: A serial dilution of this compound is added to the cells. Control wells receive no drug.
-
Cell Viability Assessment: After an incubation period (e.g., 48-72 hours), cell viability is measured using a colorimetric assay such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells.
-
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the selectivity of this compound.
Conclusion
References
L-I-OddU: A Promising Alternative for Ganciclovir-Resistant Epstein-Barr Virus Infections
For Researchers, Scientists, and Drug Development Professionals
The emergence of ganciclovir-resistant Epstein-Barr virus (EBV) strains presents a significant challenge in treating EBV-associated diseases, particularly in immunocompromised patient populations. This guide provides a comparative analysis of L-I-OddU against other antiviral agents, focusing on its potential efficacy in overcoming ganciclovir resistance. The information is supported by available experimental data and detailed methodologies for key assays.
Comparative Efficacy of Antiviral Agents Against EBV
The following tables summarize the in vitro efficacy of this compound and alternative antiviral drugs against wild-type and ganciclovir-resistant EBV strains.
Table 1: In Vitro Efficacy (EC50/IC50 in µM) Against Wild-Type EBV
| Antiviral Agent | EC50/IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 0.03[1][2] | 1000[1][2] | >33,333[2] |
| Ganciclovir (GCV) | 0.28 µg/mL (~1.1 µM)[2] | >100 | - |
| Foscarnet (PFA) | 13.6 µg/mL (~45.3 µM)[2] | >400 | - |
| Cidofovir (HPMPC) | 0.29 µg/mL (~1.0 µM)[2] | >100 | - |
| Maribavir (MBV) | - | - | - |
Note: Direct comparative studies providing EC50/IC50 values for all compounds under identical experimental conditions are limited. The provided values are compiled from various sources and should be interpreted with caution. The conversion from µg/mL to µM is based on the molar masses of the respective compounds.
Table 2: In Vitro Efficacy (IC50 in µM) Against Ganciclovir-Resistant EBV
| Antiviral Agent | GCV-Resistant Strain (Mechanism) | IC50 (µM) | Fold-Change in IC50 vs. WT |
| Ganciclovir (GCV) | EBV-PK Mutant | 19.6 | ~13-fold increase |
| This compound | EBV-PK Mutant (Hypothesized) | Likely Unchanged | No data available |
| Foscarnet | GCV-Resistant (unspecified mechanism) | - | - |
| Maribavir | GCV-Resistant (unspecified mechanism) | - | - |
| Cidofovir | GCV-Resistant (unspecified mechanism) | - | - |
Note: There is a significant gap in the literature regarding direct in vitro testing of this compound and other antivirals against well-characterized ganciclovir-resistant EBV strains. The efficacy of this compound against EBV-PK mutants is hypothesized based on its distinct mechanism of action.
Mechanisms of Action and Resistance
The differential mechanisms of activation and action of these antiviral agents are key to understanding their potential use against resistant strains.
This compound: Targeting the Viral Thymidine Kinase
This compound is a nucleoside analog that requires phosphorylation to its active triphosphate form to exert its antiviral effect. This activation is initiated by the EBV-encoded thymidine kinase (TK) . The triphosphate form of this compound then inhibits the viral DNA polymerase, leading to the suppression of viral DNA replication and protein synthesis[1][2].
Ganciclovir: Dependence on the Viral Protein Kinase
Ganciclovir also requires phosphorylation to become active. However, in EBV, this initial phosphorylation step is primarily mediated by the EBV-encoded protein kinase (PK) , also known as BGLF4. Resistance to ganciclovir in EBV is often associated with mutations in the gene encoding this viral protein kinase, which prevents the effective activation of the drug.
Foscarnet: Direct Inhibition of DNA Polymerase
Foscarnet is a pyrophosphate analog that directly inhibits the EBV DNA polymerase at the pyrophosphate-binding site[3][4][5][6]. It does not require activation by viral kinases, making it a viable option for infections resistant to nucleoside analogs like ganciclovir[3][6].
Maribavir: A Viral Protein Kinase Inhibitor
Maribavir inhibits the activity of the EBV protein kinase (BGLF4)[7][8][9]. By doing so, it interferes with the phosphorylation of viral proteins that are essential for viral DNA replication and transcription[7][8][10]. Its mechanism is distinct from nucleoside analogs and direct DNA polymerase inhibitors.
Signaling and Activation Pathways
The following diagrams illustrate the distinct activation and action pathways of this compound and Ganciclovir, highlighting the rationale for this compound's potential efficacy against ganciclovir-resistant EBV.
Caption: Activation pathways of this compound and Ganciclovir in EBV-infected cells.
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to determine the efficacy of antiviral compounds against EBV.
Lytic Induction of EBV-Positive Cells
Objective: To induce the EBV lytic cycle in latently infected cells to allow for the evaluation of antiviral compounds that target viral replication.
Materials:
-
EBV-positive cell lines (e.g., Akata, P3HR1, Raji).
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS) and antibiotics.
-
Inducing agents: 12-O-tetradecanoylphorbol-13-acetate (TPA) and sodium butyrate (NaB) or anti-human IgG for Akata cells.
-
Antiviral compounds to be tested.
Procedure:
-
Culture EBV-positive cells to the desired density in a multi-well plate format.
-
Treat the cells with inducing agents (e.g., 20 ng/mL TPA and 3 mM NaB) to trigger the lytic cycle.
-
Simultaneously, add serial dilutions of the antiviral compounds to the cell cultures.
-
Incubate the plates at 37°C in a humidified CO2 incubator for a predetermined period (e.g., 48-72 hours).
-
Harvest the cells and/or supernatant for subsequent analysis of viral replication.
Caption: Workflow for in vitro lytic induction of EBV for antiviral testing.
Quantification of EBV DNA (qPCR)
Objective: To quantify the amount of EBV DNA in treated and untreated cells as a measure of viral replication and antiviral efficacy.
Materials:
-
DNA extraction kit.
-
Primers and probes specific for a conserved EBV gene (e.g., BALF5, which encodes the viral DNA polymerase).
-
qPCR master mix.
-
Real-time PCR instrument.
Procedure:
-
Extract total DNA from the harvested cells from the lytic induction assay.
-
Set up qPCR reactions containing the extracted DNA, primers, probe, and master mix.
-
Run the qPCR assay using a standard thermal cycling protocol.
-
Quantify the EBV DNA copy number by comparing the Ct values to a standard curve of known EBV DNA concentrations.
-
Calculate the 50% inhibitory concentration (IC50) of the antiviral compound, which is the concentration that reduces EBV DNA replication by 50% compared to the untreated control.
Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the concentration of the antiviral compound that is toxic to the host cells.
Materials:
-
Uninfected host cell line (same as used for the antiviral assay).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Seed uninfected cells in a 96-well plate.
-
Add serial dilutions of the antiviral compound to the cells.
-
Incubate for the same duration as the antiviral assay.
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Conclusion and Future Directions
The distinct mechanism of action of this compound, relying on the viral thymidine kinase for activation, positions it as a highly promising candidate for the treatment of ganciclovir-resistant EBV infections, particularly those arising from mutations in the viral protein kinase. Its high potency and selectivity index further underscore its therapeutic potential.
However, a critical need remains for direct comparative studies evaluating the efficacy of this compound and other antiviral agents against clinically relevant ganciclovir-resistant EBV strains. Such studies are essential to generate the robust quantitative data required to guide clinical decision-making and future drug development efforts in this area. Further research should focus on:
-
In vitro susceptibility testing: Determining the IC50 values of this compound, foscarnet, maribavir, and cidofovir against a panel of EBV strains with known ganciclovir resistance mutations in the EBV-PK gene.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of ganciclovir-resistant EBV infection.
-
Combination therapy: Investigating the potential for synergistic or additive effects when this compound is combined with other antiviral agents that have different mechanisms of action.
Addressing these research gaps will be crucial in advancing the clinical development of this compound and providing effective treatment options for patients with challenging ganciclovir-resistant EBV-associated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 4. Foscarnet - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Foscarnet Sodium used for? [synapse.patsnap.com]
- 7. Novel Therapeutics for Epstein–Barr Virus [mdpi.com]
- 8. Maribavir Inhibits Epstein-Barr Virus Transcription through the EBV Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Maribavir Inhibits Epstein-Barr Virus Transcription in Addition to Viral DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of L-I-OddU with Herpesviruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of L-I-OddU (beta-L-5-iododioxolane uracil) against various human herpesviruses. The information is intended to support research and development efforts in the field of antiviral therapeutics.
Overview of this compound
This compound is an L-nucleoside analog that has demonstrated potent and selective activity against Epstein-Barr virus (EBV), a member of the gamma-herpesvirus subfamily.[1] Its mechanism of action is dependent on the viral thymidine kinase (TK), which phosphorylates this compound to its active form.[1] This active metabolite then interferes with viral DNA replication and protein synthesis.[1]
Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity of this compound and other established antiherpetic drugs against a panel of human herpesviruses. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values are presented in micromolar (µM).
Table 1: Antiviral Activity of this compound Against Herpesviruses
| Virus | EC₅₀ (µM) | Cell Type | Assay Method |
| Epstein-Barr Virus (EBV) | 0.03 | H1 cells | Not Specified |
| Herpes Simplex Virus-1 (HSV-1) | Data not available | - | - |
| Herpes Simplex Virus-2 (HSV-2) | Data not available | - | - |
| Varicella-Zoster Virus (VZV) | Data not available | - | - |
| Cytomegalovirus (CMV) | Data not available | - | - |
Table 2: Antiviral Activity of Comparator Drugs Against Herpesviruses
| Drug | Virus | IC₅₀/EC₅₀ (µM) |
| Acyclovir | HSV-1 | 0.85[2] |
| HSV-2 | 0.86[2] | |
| VZV | 1.0 - 10.0 | |
| CMV | >20 | |
| Ganciclovir | HSV-1 | Comparable to Acyclovir[3] |
| HSV-2 | Comparable to Acyclovir[3] | |
| VZV | Almost as active as Acyclovir[3] | |
| CMV | 8-20 fold more active than Acyclovir[4] | |
| Foscarnet | HSV-1 | - |
| HSV-2 | - | |
| VZV | - | |
| CMV | - |
Note: The activity of comparator drugs can vary depending on the specific viral strain and cell line used in the assay.
Mechanism of Action of this compound
This compound, as a nucleoside analog, exerts its antiviral effect through a targeted mechanism that relies on virally encoded enzymes. This targeted activation is a key factor in its selective activity against infected cells.
Caption: Proposed mechanism of action for this compound.
The diagram illustrates the proposed mechanism of action for this compound. The drug enters an infected host cell and is selectively phosphorylated by the viral thymidine kinase to this compound monophosphate. Host cell kinases then further phosphorylate it to the active triphosphate form. This active metabolite competes with the natural substrate for the viral DNA polymerase, leading to the inhibition of viral DNA replication.
Experimental Protocols
The following is a detailed protocol for a standard plaque reduction assay, a common method used to determine the in vitro antiviral activity of a compound.
Plaque Reduction Assay Protocol
This assay quantifies the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[5]
1. Cell Seeding:
- One day prior to the assay, seed susceptible host cells (e.g., Vero cells for HSV) into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.[6]
- Incubate the plates overnight at 37°C in a humidified CO₂ incubator.[6]
2. Virus Dilution and Drug Preparation:
- Prepare serial dilutions of the herpesvirus stock in a suitable medium (e.g., DMEM). The dilutions should be chosen to produce a countable number of plaques (typically 50-100 plaques per well).[6]
- Prepare serial dilutions of this compound and any comparator drugs in the same medium.
3. Infection and Treatment:
- Remove the growth medium from the cell monolayers.
- Inoculate the cells with the appropriate virus dilution (typically 100-200 µL per well).[6]
- Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[7]
- After the adsorption period, remove the virus inoculum.
- Add an overlay medium containing the different concentrations of the test compounds to the respective wells. The overlay medium is typically semi-solid (e.g., containing methylcellulose or agarose) to restrict virus spread to adjacent cells.[7][8]
4. Incubation:
- Incubate the plates at 37°C in a humidified CO₂ incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus).[6]
5. Plaque Visualization and Counting:
- After the incubation period, remove the overlay medium.
- Fix the cells with a suitable fixative (e.g., methanol or 10% formalin).
- Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). The stain will color the viable cells, leaving the plaques (areas of dead cells) as clear zones.[6][8]
- Count the number of plaques in each well.
6. Data Analysis:
- Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control (no drug).
- Determine the EC₅₀ or IC₅₀ value by plotting the percentage of inhibition against the drug concentration and using a dose-response curve fitting model.[5]
Workflow for Plaque Reduction Assay
Caption: Workflow of a typical plaque reduction assay.
Conclusion
This compound is a highly potent and selective inhibitor of Epstein-Barr virus replication in vitro. While its cross-reactivity with other human herpesviruses has not been extensively reported, the activity of structurally related L-nucleoside analogs suggests that further investigation into its broader antiherpetic spectrum is warranted. The provided experimental protocol for the plaque reduction assay offers a standardized method for such evaluations. Future studies are needed to fully characterize the cross-reactivity profile of this compound and its potential as a broad-spectrum anti-herpesvirus agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Antiviral Dosing for HSV and CMV Treatment in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plaquing of Herpes Simplex Viruses [jove.com]
- 7. youtube.com [youtube.com]
- 8. Video: Plaquing of Herpes Simplex Viruses [jove.com]
Validating the Anti-proliferative Effects of L-I-OddU: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-proliferative effects of L-I-OddU (L-5-Iododioxolane Uracil) alongside other established nucleoside analog chemotherapeutics. While this compound is primarily recognized for its potent antiviral activity, its structural similarity to other 5-iodouracil derivatives with known anti-cancer properties suggests it may also possess valuable anti-proliferative capabilities. This document summarizes available experimental data for related compounds, outlines relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for further research and development.
Quantitative Data on Anti-proliferative Activity
To date, specific studies evaluating the anti-proliferative effects of this compound on cancer cell lines are not publicly available. However, research on structurally similar N-substituted 5-iodouracil derivatives provides valuable insight into the potential efficacy of this class of compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these derivatives against various human cancer cell lines. For comparison, data for the widely used nucleoside analogs, 5-Fluorouracil (5-FU) and Gemcitabine, are also included.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| 1,3-bis(cyclohexylmethyl)-5-iodouracil | HepG2 | Liver Cancer | 16.5[1] |
| A549 | Lung Cancer | 33.0[1] | |
| HuCCA-1 | Cholangiocarcinoma | 49.0[1] | |
| 1-(cyclohexylmethyl)-5-iodouracil | T47D | Breast Cancer | 20.0[1] |
| KB | Oral Cancer | 35.0[1] | |
| HepG2 | Liver Cancer | 36.0[1] | |
| P388 | Leukemia | 41.47[1] | |
| HeLa | Cervical Cancer | 46.0[1] | |
| 1,3-di-n-butyl-5-iodouracil | MOLT-3 | Leukemia | 37.53[1] |
| 1-benzyl-5-iodouracil | T47D | Breast Cancer | 43.0[1] |
| 5-Fluorouracil (5-FU) | SW480 | Colon Cancer | Varies[2] |
| Gemcitabine | SPC-A-1 | Lung Cancer | Varies[3] |
Note: The anti-proliferative activity of 5-FU and Gemcitabine is highly dependent on the cell line and experimental conditions. The term "Varies" is used to indicate this, and researchers should consult specific literature for precise IC50 values for their cell line of interest.
Experimental Protocols
The following are standard protocols for assays commonly used to evaluate the anti-proliferative effects of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
BrdU (Bromodeoxyuridine) Incorporation Assay
This assay measures DNA synthesis as a direct marker of cell proliferation.
-
Cell Plating and Treatment: Plate and treat cells with the test compounds as described for the MTT assay.
-
BrdU Labeling: Add BrdU to the cell culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Immunodetection: Add a specific antibody that recognizes BrdU, followed by a secondary antibody conjugated to an enzyme or fluorophore.
-
Signal Detection: Measure the signal using a plate reader (for colorimetric or fluorometric detection) or by flow cytometry or immunofluorescence microscopy.
-
Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of long-term cell survival and proliferative capacity.
-
Cell Plating: Plate a low density of cells in a 6-well plate or culture dish.
-
Compound Treatment: Treat the cells with the test compound for a defined period.
-
Incubation: Remove the compound and incubate the cells for 1-3 weeks to allow for colony formation.
-
Colony Staining: Fix the cells and stain the colonies with a dye such as crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.
Signaling Pathways and Mechanisms of Action
Nucleoside analogs exert their anti-proliferative effects through various mechanisms, primarily by interfering with nucleic acid synthesis and inducing apoptosis.
General Mechanism of Nucleoside Analogs
Most nucleoside analogs are pro-drugs that require intracellular phosphorylation to their active triphosphate forms. These active metabolites can then inhibit key enzymes involved in DNA and RNA synthesis or be incorporated into the growing nucleic acid chains, leading to chain termination and cell cycle arrest. The accumulation of DNA damage and cellular stress ultimately triggers apoptotic cell death.
Caption: General mechanism of action for nucleoside analogs.
Potential Signaling Pathways for 5-Iodouracil Derivatives
Based on the mechanisms of other nucleoside analogs, 5-iodouracil derivatives like this compound are hypothesized to induce cell death through the activation of DNA damage response pathways and subsequent apoptosis. Key signaling molecules likely involved include p53, which is a central regulator of cell cycle arrest and apoptosis in response to DNA damage, and the MAPK and STAT3 pathways, which are critical in regulating cell proliferation and survival.[2][4][5][6][7]
References
- 1. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Downregulation of STAT3/NF-κB potentiates gemcitabine activity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of STAT3/NF-κB potentiates gemcitabine activity in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Fluorouracil enhances the chemosensitivity of gastric cancer to TRAIL via inhibition of the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to L-I-OddU and Iododeoxyuridine as Radiosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L-I-OddU and Iododeoxyuridine (IdUrd or IUdR) as potential radiosensitizers in cancer therapy. The available scientific literature indicates a significant disparity in the research and application of these two molecules in the context of radiosensitization. While Iododeoxyuridine has been extensively studied and clinically evaluated as a radiosensitizer, information regarding this compound for this application is not present in the current body of scientific literature. This document summarizes the existing data for Iododeoxyuridine and highlights the distinct therapeutic focus of this compound.
Overview and Key Differences
Iododeoxyuridine is the D-isomeric form of 5-iodo-2'-deoxyuridine, a thymidine analog that can be incorporated into the DNA of proliferating cells. This incorporation is the primary mechanism behind its radiosensitizing effect, making cancer cells more susceptible to the damaging effects of ionizing radiation.[1][2] In contrast, this compound is the L-isomer of 5-iodo-2'-deoxyuridine.[3] Current research on this compound has been focused on its potent and selective antiviral activity, particularly against the Epstein-Barr virus (EBV), with no published studies evaluating its potential as a radiosensitizer.[3]
Performance as a Radiosensitizer: A Data-Driven Comparison
Due to the absence of data on this compound as a radiosensitizer, a direct quantitative comparison with Iododeoxyuridine is not feasible. The following tables present a summary of the available experimental data for Iododeoxyuridine.
Table 1: In Vitro Radiosensitization Data for Iododeoxyuridine
| Cell Line | Drug Concentration | Thymidine Replacement (%) | Sensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF) | Reference |
| Human Colon Cancer (HCT 116) | Not specified | Variable | Increase in the initial slope of the cell survival curve | [4] |
| Human Colon Cancer (HT 29) | Not specified | Variable | Predominant increase in the initial slope of the cell survival curve | [4] |
| Human Lung Cancer | 10 µM | 22.4 | Not specified | [2] |
| Human Glioma | 10 µM | 32.0 | Not specified | [2] |
| Human Melanoma | 10 µM | 39.1 | Not specified | [2] |
| Human Colon Cancer (HT29) | 1-3 µM (with 1 µM 5-FU) | Not specified | Increased radiosensitization beyond predicted for IdUrd alone | [5] |
Table 2: In Vivo and Clinical Trial Data for Iododeoxyuridine
| Study Type | Cancer Type | Drug Administration | Radiation Regimen | Key Findings | Reference |
| In Vivo (Rat Model) | Disseminated Glioma | Continuous 7-day infusion into CSF | 800 rad on days 4, 6, and 7 | Marked improvement in survival time and a 10% cure rate with combined treatment. | [6] |
| Phase I Clinical Trial | Unresectable or Recurrent GI Adenocarcinomas | 14-day continuous i.v. infusion (250-600 mg/m²/day) with Leucovorin | 60 Gy in 6 weeks | MTD of IdUrd was 400 mg/m²/day with leukopenia as dose-limiting toxicity. No significant increase in radiosensitization with the addition of leucovorin was observed. | [7] |
This compound: No data available in the context of radiosensitization.
Mechanism of Action
Iododeoxyuridine: Radiosensitization through DNA Incorporation
The primary mechanism of action for Iododeoxyuridine as a radiosensitizer involves its structural similarity to thymidine, allowing it to be incorporated into the DNA of actively dividing cells during the S-phase of the cell cycle.[8] Once integrated, the presence of the iodine atom, which has a larger atomic radius and is more electronegative than the methyl group of thymidine, creates a point of weakness in the DNA backbone. Upon exposure to ionizing radiation, the iodinated DNA is more prone to damage, particularly the formation of DNA strand breaks. This enhanced damage overwhelms the cell's repair mechanisms, leading to increased cell death.[9][10]
Caption: Mechanism of Iododeoxyuridine as a radiosensitizer.
This compound: Antiviral Activity
This compound is identified as a potent and selective anti-Epstein-Barr virus (EBV) agent.[3] Its mechanism of action in this context involves the inhibition of viral replication. It has been shown to suppress replicative EBV DNA and the synthesis of viral proteins.[3] There is no evidence to suggest that it is incorporated into cellular DNA in a manner that would enhance radiosensitivity.
Experimental Protocols
Iododeoxyuridine Radiosensitization Assay (In Vitro)
A representative protocol for assessing the radiosensitizing effect of Iododeoxyuridine in vitro is the clonogenic survival assay.
-
Cell Culture: Human tumor cell lines (e.g., U87MG human glioblastoma) are cultured in appropriate media and conditions.[11]
-
Drug Incubation: Cells are incubated with varying concentrations of Iododeoxyuridine (e.g., 1 µM) for a duration that allows for incorporation into the DNA, typically spanning one or more cell cycles.[11]
-
Irradiation: Following incubation, the cells are irradiated with a range of doses from an ionizing radiation source (e.g., X-ray generator).
-
Clonogenic Survival: After irradiation, cells are plated at low densities and allowed to grow for a period (e.g., 10-14 days) to form colonies.
-
Quantification: Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction for each radiation dose is calculated relative to the plating efficiency of non-irradiated control cells.
-
Data Analysis: Survival curves are generated, and the sensitizer enhancement ratio (SER) or dose enhancement factor (DEF) is calculated to quantify the radiosensitizing effect.
Caption: Workflow for in vitro radiosensitization assay.
This compound: No published protocols for radiosensitization assays are available.
Conclusion
The available scientific evidence establishes Iododeoxyuridine as a radiosensitizing agent with a well-defined mechanism of action centered on its incorporation into DNA. Both preclinical and early-phase clinical studies have explored its potential to enhance the efficacy of radiation therapy. In stark contrast, this compound has been investigated for its antiviral properties, and there is currently no scientific literature to support its use as a radiosensitizer. Therefore, for research and development in the field of radiation oncology, Iododeoxyuridine remains the compound of interest, while this compound's therapeutic potential appears to lie in the domain of antiviral drug development. A direct comparison of their performance as radiosensitizers is not possible due to the lack of data for this compound in this application.
References
- 1. mpbio.com [mpbio.com]
- 2. Iododeoxyuridine incorporation and radiosensitization in three human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Linear-quadratic analysis of radiosensitization by halogenated pyrimidines. I. Radiosensitization of human colon cancer cells by iododeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of iododeoxyuridine-mediated radiosensitization by 5-fluorouracil in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Iodo-2-deoxyuridine administered into the lateral cerebral ventricle as a radiosensitizer in the treatment of disseminated glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leucovorin modulation of 5-iododeoxyuridine radiosensitization: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of action of radiosensitization of conventional chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Enhancement of Radio-Thermo-Sensitivity of 5-Iodo-2-Deoxyuridine-Loaded Polymeric-Coated Magnetic Nanoparticles Triggers Apoptosis in U87MG Human Glioblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel Chemical Entities: A Procedural Guide
Immediate Safety and Logistical Information for the Disposal of Novel Research Chemicals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the proper disposal of these compounds, for which comprehensive safety and disposal data may not yet exist, presents a significant challenge. This guide provides a procedural framework for the safe and compliant disposal of a hypothetical novel chemical, referred to herein as "L-I-OddU," serving as a template for laboratories to develop their own specific protocols.
The following procedures are based on established best practices for laboratory chemical waste management and are intended to provide a comprehensive starting point. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
I. Pre-Disposal Characterization and Waste Stream Identification
Before any disposal activities can commence, a thorough characterization of the waste is essential. This initial step determines the appropriate disposal pathway.
Experimental Protocol: Waste Characterization
-
Review Synthetic Route and Byproducts: Analyze the complete synthesis pathway of "this compound" to identify all potential reactants, intermediates, catalysts, and byproducts that may be present in the waste stream.
-
Consult Safety Data Sheets (SDS): For all known components in the waste mixture, review the corresponding SDS, paying close attention to Section 7 (Handling and Storage), Section 8 (Exposure Controls/Personal Protection), and Section 13 (Disposal Considerations).
-
Determine Hazardous Properties: Based on the known chemical structures and functional groups present, assess the potential hazards of "this compound" and any associated waste. This includes evaluating for:
-
Ignitability: Flash point < 60°C (140°F)
-
Corrosivity: pH ≤ 2 or ≥ 12.5
-
Reactivity: Unstable, reacts violently with water, or generates toxic gases.
-
Toxicity: Contains constituents listed as toxic by the Environmental Protection Agency (EPA) or is otherwise known to be harmful to human health or the environment.
-
-
Segregate Waste Streams: Based on the characterization, segregate the "this compound" waste from other laboratory waste streams. Common segregation categories include:
-
Halogenated Organic Solvents
-
Non-Halogenated Organic Solvents
-
Aqueous Waste (acidic, basic, neutral)
-
Solid Chemical Waste
-
Sharps and Contaminated Labware
-
II. Standard Operating Procedure for "this compound" Waste Disposal
This section outlines the step-by-step process for the safe handling and disposal of "this compound" waste within the laboratory.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling "this compound" waste.
-
If there is a risk of splashes or aerosols, use a face shield and work within a certified chemical fume hood.
2. Waste Container Selection and Labeling:
-
Select a waste container that is chemically compatible with the "this compound" waste. For example, do not store corrosive waste in a metal can.
-
The container must be in good condition with a secure, leak-proof lid.
-
Label the container clearly with the words "HAZARDOUS WASTE," the full chemical name of "this compound," and a list of all other components in the waste mixture with their approximate percentages.
-
Indicate the specific hazards (e.g., flammable, corrosive, toxic).
-
Include the date the waste was first added to the container and the name of the principal investigator or research group.
3. In-Lab Storage:
-
Store the "this compound" waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and near the point of generation.
-
Ensure the container is kept closed at all times except when adding waste.
-
Provide secondary containment to capture any potential leaks or spills.
4. Requesting Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (often 90 days), submit a request for waste pickup to your EHS department.[1]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online system or paper forms.
5. Emergency Procedures:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
Consult the SDS for "this compound" (or a provisional one based on its known properties) for specific spill cleanup procedures.
-
For small, manageable spills, use a chemical spill kit, ensuring you are wearing appropriate PPE.
-
For large or highly hazardous spills, contact your institution's emergency response team.
III. Data Presentation: Laboratory Waste Disposal Summary
The following table summarizes common laboratory waste streams and their generally accepted disposal procedures.
| Waste Type | Description | Typical Disposal Route |
| Non-Hazardous Solid Waste | Paper towels, non-contaminated gloves, packaging materials. | Regular trash, unless contaminated with hazardous chemicals or biological materials. |
| Recyclable Materials | Clean glass and plastic bottles, cans, cardboard. | Institutional recycling programs. |
| Sharps | Needles, scalpels, razor blades, contaminated Pasteur pipettes. | Placed in a rigid, puncture-resistant sharps container for sterilization and disposal.[2] |
| Hazardous Chemical Waste | Unused or spent chemicals, contaminated materials, reaction mixtures. | Collected in labeled, compatible containers for pickup by EHS.[1][3] |
| Aqueous Waste | Water-based solutions containing salts, acids, or bases. | May be neutralizable for drain disposal if permitted by local regulations and EHS; otherwise, collected as hazardous waste.[1] |
| Biological Waste | Cultures, stocks, tissues, and materials contaminated with infectious agents. | Decontaminated (e.g., by autoclaving) before disposal, often through a specialized biohazardous waste stream.[2][4] |
IV. Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a chemical waste product like "this compound" in a laboratory setting.
Caption: Decision workflow for laboratory chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
